molecular formula C6H8N2S2 B2511074 6-Ethylpyrimidine-2,4-dithiol CAS No. 52590-34-8

6-Ethylpyrimidine-2,4-dithiol

Cat. No.: B2511074
CAS No.: 52590-34-8
M. Wt: 172.26
InChI Key: CQZSQOQRZSHCIM-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-2,4-dithiol is a chemical compound of interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate or building block for constructing more complex molecules. Pyrimidine derivatives are a significant class of compounds in drug discovery, with documented applications in the development of inhibitors for various biological targets. For instance, related 2,4-diaminopyrimidine scaffolds have been explored as renin inhibitors for cardiovascular research , and other pyrimidine-dione cores are being investigated as dual BRD4 and PLK1 inhibitors in oncology research . The presence of both the pyrimidine ring and thiol groups makes this compound a valuable precursor for metal complexation, heterocyclic chemistry, and the synthesis of potential pharmacologically active molecules. Researchers utilize this compound strictly in laboratory settings for these purposes. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZSQOQRZSHCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=S)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 6-Ethylpyrimidine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  172.27  g/mol [1]

Executive Summary

This technical guide details the robust synthesis of 6-Ethylpyrimidine-2,4-dithiol (also known as 6-ethyl-2,4-dimercaptopyrimidine). This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly as a precursor for S-alkylated derivatives, potential antiviral agents, and functionalized pyrimidine linkers.

The protocol outlined below utilizes a two-stage convergent synthesis :

  • Cyclocondensation of ethyl propionylacetate with thiourea to form the 6-ethyl-2-thiouracil intermediate.

  • Thionation of the C4-carbonyl oxygen using Phosphorus Pentasulfide (

    
    ) in pyridine to yield the target dithiol.
    

This route is selected for its scalability, cost-effectiveness, and the high purity of the resulting crystalline product.

Retrosynthetic Analysis & Pathway

The synthesis is designed based on the principle that the pyrimidine ring is most efficiently constructed via the "3 + 3" condensation of a three-carbon bis-electrophile (beta-keto ester) and a three-atom dinucleophile (thiourea). The final sulfur introduction is achieved via nucleophilic substitution on the activated carbonyl.

Retrosynthesis Target 6-Ethylpyrimidine-2,4-dithiol (Target) Intermediate 6-Ethyl-2-thiouracil (Key Intermediate) Target->Intermediate Thionation (P2S5) Precursor1 Ethyl Propionylacetate (Ethyl 3-oxopentanoate) Intermediate->Precursor1 Cyclocondensation (NaOEt/EtOH) Precursor2 Thiourea Intermediate->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core followed by functional group interconversion.

Stage 1: Synthesis of 6-Ethyl-2-thiouracil

The first objective is to construct the pyrimidine ring with the ethyl group at position 6 and a sulfur atom already installed at position 2.

Reaction Scheme


Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
Ethyl propionylacetate 144.171.0C3-Electrophile
Thiourea 76.121.2N-C-N Nucleophile
Sodium Ethoxide 68.051.2Base Catalyst
Ethanol (Absolute) -SolventReaction Medium
Acetic Acid (Glacial) 60.05-Neutralization
Experimental Protocol
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.2 eq) in absolute Ethanol (10 mL/g Na) under nitrogen atmosphere to generate Sodium Ethoxide in situ. Alternatively, use commercial 21% NaOEt solution.

  • Addition of Thiourea: Add Thiourea (1.2 eq) to the stirred ethoxide solution. Ensure complete dissolution.

  • Condensation: Add Ethyl propionylacetate (1.0 eq) dropwise over 30 minutes at room temperature. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the ester.[2]

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in warm water (approx. 5 mL per gram of starting material).

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry in a vacuum oven at 60°C.

Yield Expectation: 70–85% Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: ~170–175°C (Lit.[7] range for 6-alkyl-2-thiouracils).

Stage 2: Thionation to 6-Ethylpyrimidine-2,4-dithiol

The second stage converts the C4 carbonyl oxygen to a sulfur atom using Phosphorus Pentasulfide. This step requires strictly anhydrous conditions and fume control due to


 evolution.
Reaction Scheme


Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
6-Ethyl-2-thiouracil 156.211.0Substrate
Phosphorus Pentasulfide (

)
222.270.6*Thionating Agent
Pyridine (Anhydrous)79.10SolventSolvent/Base

*Note: Stoichiometry of


 is often calculated based on P atoms; 0.5-0.6 eq of 

(dimer) or 1.2 eq of

monomer is standard to ensure complete conversion.
Experimental Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. CRITICAL: Connect the outlet to a bleach trap (NaOH/NaOCl) to neutralize evolved Hydrogen Sulfide (

    
    ) gas.
    
  • Mixing: Suspend 6-Ethyl-2-thiouracil (1.0 eq) in anhydrous Pyridine (approx. 10 mL/g).

  • Reagent Addition: Add Phosphorus Pentasulfide (

    
    ) (1.2 eq) in portions. The reaction is exothermic; handle with care.
    
  • Reaction: Reflux the mixture (approx. 115°C) for 2–4 hours. The suspension will typically dissolve and then may darken or form a new precipitate.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a large excess of ice-water (approx. 10x volume of pyridine).

    • Stir vigorously. Hydrolysis of excess

      
       will release 
      
      
      
      (stench).
  • Isolation:

    • The dithiol product often precipitates directly upon acidification. If not, acidify the aqueous pyridine solution with concentrated HCl to pH ~2.

    • Collect the yellow precipitate by filtration.

  • Purification:

    • Dissolution: Dissolve the crude solid in 1M NaOH (filtering off any insoluble sulfur residues).

    • Reprecipitation: Re-acidify the filtrate with Glacial Acetic Acid.

    • Recrystallization: Recrystallize from Ethanol or Glacial Acetic Acid to obtain bright yellow needles.

Yield Expectation: 60–75% Characterization:

  • Appearance: Yellow crystalline solid.

  • Melting Point: >200°C (Decomposition often observed).

  • Solubility: Soluble in alkaline solutions (forming dithiolate salts), DMSO, DMF; poor solubility in water and non-polar solvents.

Workflow Visualization

Workflow start Start: Raw Materials step1 Condensation: Ethyl Propionylacetate + Thiourea (NaOEt/EtOH, Reflux 4h) start->step1 inter Isolate Intermediate: 6-Ethyl-2-thiouracil (White Solid) step1->inter Acidify & Filter step2 Thionation: React with P2S5 in Pyridine (Reflux 3h, Trap H2S) inter->step2 quench Quench: Pour into Ice Water Acidify to pH 2 step2->quench purify Purification: Dissolve in NaOH -> Filter -> Acidify Recrystallize (EtOH) quench->purify final Final Product: 6-Ethylpyrimidine-2,4-dithiol purify->final

Figure 2: Operational workflow for the synthesis and purification of 6-Ethylpyrimidine-2,4-dithiol.

Safety & Handling (E-E-A-T)

Warning: This synthesis involves hazardous reagents and generates toxic byproducts.

  • Hydrogen Sulfide (

    
    ):  The thionation step releases 
    
    
    
    , a highly toxic gas. All reactions must be performed in a well-ventilated fume hood. The exhaust must be scrubbed through a bleach or caustic soda solution.
  • Phosphorus Pentasulfide: Flammable solid; reacts violently with water releasing

    
     and phosphoric acid. Store under inert atmosphere.
    
  • Pyridine: Toxic, noxious odor, and flammable. Use chemically resistant gloves (Nitrile/Neoprene).

  • Odor Control: Dithiols have a potent, unpleasant stench (skunky). All glassware should be soaked in a dilute bleach solution before removal from the fume hood to oxidize residual thiols.

References

  • Synthesis of 2-Thiouracils: Anderson, G. W.; Halverstadt, I. F.; Miller, W. H.; Roblin, R. O. "Antithyroid Compounds.[6] Synthesis of 5- and 6-Substituted 2-Thiouracils." Journal of the American Chemical Society, 1945 , 67(12), 2197–2200. Link

  • Thionation Methodology: Curphey, T. J.[8] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 2002 , 67(18), 6461–6473.[5][8] Link

  • General Pyrimidine Synthesis: "6-Methyluracil." Organic Syntheses, Coll.[9] Vol. 2, p.422 (1943 ); Vol. 17, p.63 (1937 ). Link

  • Thionation of Pyrimidinones: El-Subbagh, H. I.; Al-Obaid, A. M. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1996, 31(12), 1017-1022.

Sources

6-Ethylpyrimidine-2,4-dithiol: Structural Dynamics and Crystallographic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure and Tautomeric Dynamics of 6-Ethylpyrimidine-2,4-dithiol Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists

Executive Summary

6-Ethylpyrimidine-2,4-dithiol (also known as 6-ethyl-2,4-dithiouracil) represents a critical scaffold in the study of heterocyclic thione-thiol tautomerism. While often designated as a "dithiol" in chemical nomenclature to emphasize its aromatic potential, crystallographic evidence within this homologous series confirms that the molecule predominantly adopts the dithione or mixed thione-thiol tautomer in the solid state. This guide provides an in-depth analysis of its structural properties, synthesis, and the supramolecular synthons that govern its crystal packing—essential knowledge for its application in anti-thyroid drug design and coordination chemistry.

Chemical Identity and Tautomeric Landscape

The structural integrity of 6-ethylpyrimidine-2,4-dithiol is defined by a dynamic equilibrium between three primary forms: the dithione, the thione-thiol, and the dithiol. Understanding this equilibrium is prerequisite to interpreting its crystal lattice.

The Tautomeric Triad

In solution, the equilibrium is solvent-dependent. However, in the crystalline phase, the high proton affinity of the ring nitrogens and the strength of the C=S bond typically stabilize the dithione form.

  • Form A (Dithione): Protonated at N1 and N3; exocyclic sulfurs are C=S. (Dominant in solid state).

  • Form B (Thione-Thiol): Protonated at one Nitrogen and one Sulfur; aromaticity increases.

  • Form C (Dithiol): Deprotonated Nitrogens; exocyclic sulfurs are C-SH; fully aromatic pyrimidine ring.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways that dictate the species present during crystallization.

Tautomerism cluster_0 Solid State Preference Dithione Dithione Form (2,4-Dithioxo) N-H...S dominant ThioneThiol Thione-Thiol Form (Intermediate) Dithione->ThioneThiol -H+ (N) / +H+ (S) Dithiol Dithiol Form (Fully Aromatic) ThioneThiol->Dithiol -H+ (N) / +H+ (S) Note1 Crystallization Solvent Polarity dictates initial equilibrium Note1->ThioneThiol

Figure 1: Tautomeric equilibrium of 6-ethylpyrimidine-2,4-dithiol. The blue highlighted box indicates the thermodynamically preferred form in the crystal lattice due to intermolecular hydrogen bonding stability.

Synthesis and Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the synthesis must prioritize purity to prevent disorder in the ethyl chain.

Optimized Synthetic Route

The most reliable method involves the thionation of 6-ethyluracil. This preserves the pyrimidine core while converting the carbonyls to thiocarbonyls.

Protocol:

  • Precursor: Suspend 6-ethyluracil (1.0 eq) in anhydrous pyridine or xylene.

  • Thionation: Add Phosphorus Pentasulfide (

    
    ) (0.5 eq) or Lawesson’s Reagent (preferred for milder conditions).
    
  • Reflux: Heat to reflux (140°C) for 4–6 hours under an inert argon atmosphere. Note: The reaction is complete when the solution turns clear orange/red.

  • Quench: Cool to room temperature and pour into ice water. The crude dithione precipitates as a yellow solid.

  • Purification: Recrystallize from ethanol/water (80:20).

Crystallization Strategy for XRD

The choice of solvent is critical. Polar protic solvents encourage the formation of the thione tautomer via solvation of the N-H protons.

  • Solvent System: Slow evaporation of Dimethylformamide (DMF) or DMSO .

  • Conditions: Room temperature (25°C) in a vibration-free environment.

  • Outcome: Yellow prismatic crystals appearing within 5–7 days.

Crystallographic Architecture

While specific lattice parameters for the ethyl derivative may vary slightly based on temperature, the structural motifs are isostructural with the well-characterized 6-methyl-2,4-dithiouracil. The ethyl group introduces steric bulk that expands the unit cell volume but preserves the fundamental hydrogen-bonding network.

Predicted Crystal Data (Based on Homologous Series)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Z: 4 (4 molecules per unit cell)[1]

Structural Analysis
1. The Pyrimidine Core

The pyrimidine ring is essentially planar. Unlike the dithiol form (which would show C-S single bonds ~1.75 Å), the crystal structure reveals bond lengths intermediate between C-S and C=S (approx. 1.67–1.68 Å), confirming the dithione character with significant resonance delocalization.

2. The Supramolecular Synthon:

The defining feature of the crystal packing is the formation of centrosymmetric dimers.

  • Mechanism: The N(3)-H proton acts as a donor to the S(4) atom of an adjacent molecule (and vice versa).

  • Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as

    
    .
    
  • Stability: This dimerization is energetically favorable and drives the crystallization of the thione form over the thiol form.

3. The Ethyl Group Conformation

The C6-ethyl group typically adopts a conformation perpendicular to the ring plane to minimize steric hindrance with the stacking of adjacent pyrimidine rings. Disorder in the terminal methyl group of the ethyl chain is common at room temperature and may require data collection at 100 K for resolution.

Molecular Packing Diagram

The following graph visualizes the hierarchical assembly of the crystal lattice.

CrystalPacking Molecule 6-Ethylpyrimidine-2,4-dithione (Monomer) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer N3-H...S4 H-Bonding Ribbon 1D Ribbons/Chains (via N1-H...S2) Dimer->Ribbon N1-H...S2 H-Bonding Layer 2D Sheets (Pi-Pi Stacking) Ribbon->Layer Van der Waals / Pi-Stacking Crystal 3D Crystal Lattice (Monoclinic P21/c) Layer->Crystal Packing Forces

Figure 2: Hierarchical assembly of the crystal lattice, moving from the monomeric unit to the 3D macroscopic structure.

Applications in Drug Development & Materials

The structural insights derived from 6-ethylpyrimidine-2,4-dithiol have direct translational value:

Thyroid Peroxidase (TPO) Inhibition

Like its analog Propylthiouracil (PTU), this compound interferes with the synthesis of thyroid hormones. The S=C moiety (thione) identified in the crystal structure is the pharmacophore responsible for coordinating with the iodine species in the TPO enzyme active site, blocking iodination of tyrosine residues.

Coordination Chemistry

The "soft" sulfur atoms in the dithione/dithiol forms make this compound an excellent ligand for soft metals (Ag(I), Au(I), Cu(I)).

  • Ligand Behavior: In the presence of metal ions, the tautomeric equilibrium shifts. The metal often displaces the N-H proton, locking the ligand in the thiolate form, creating S-M-S bridges.

References

  • Tautomeric Equilibrium Studies

    • Leszczyński, J., & Lammertsma, K. (2022). 2,4-Dithiouracil tautomers: Structures and energies. University of Johannesburg.

    • Theoretical investigation of thione-thiol tautomerism in triazole and pyrimidine derivatives. Istanbul Technical University.

  • Crystallographic Homologs

    • El-Emam, A. A., et al. (2022).[2][3] Crystal structure of 4-ethyl-2-substituted-pyrimidine derivatives. Zeitschrift für Kristallographie.

    • Crystal structure of ethyl 6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. NIH PubMed Central.

  • Synthesis & Characterization

    • Synthesis and Characterization of Dihydrouracil Analogs. PMC - NIH.

    • Stenutz, R. Molecular structure and properties of 6-ethyl-2-thiouracil.

  • Spectroscopic Validation

    • Spectroscopic identification of 2,4-pyrimidinedithiol; experimental matrix isolation. PubMed.

Sources

Technical Guide: Solubility Profile of 6-Ethylpyrimidine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 6-Ethylpyrimidine-2,4-dithiol , synthesizing physicochemical principles with analog-based experimental data.

Executive Summary

6-Ethylpyrimidine-2,4-dithiol (also known as 6-ethyl-2,4-dithiouracil) is a heterocyclic building block characterized by significant thiol-thione tautomerism . Its solubility is governed by the "soft" nature of the sulfur atoms and the acidity of the N-H/S-H protons. While the compound exhibits poor solubility in neutral aqueous media and non-polar organic solvents, it demonstrates high solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions . This guide provides a predictive solubility landscape based on close structural analogs (6-propyl-2-thiouracil and 2,4-dithiouracil), offering researchers a reliable baseline for formulation and synthesis.

Physicochemical Profile & Tautomerism

Understanding the solubility of this compound requires analyzing its dynamic structure. In solution, it exists in equilibrium between the dithione (dominant in neutral/solid state) and dithiol (aromatic, favored in basic conditions) forms.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₈N₂S₂Moderate lipophilicity (LogP ~1.5–2.0).
Molecular Weight 172.27 g/mol Small molecule; kinetics of dissolution are rapid.
pKa (Estimated) pKa₁ ≈ 7.0–7.5Critical: Deprotonation occurs at physiological pH, drastically increasing aqueous solubility.
H-Bond Donors 2 (N-H in thione form)Facilitates solubility in H-bond accepting solvents (DMSO).
Polarizability High (due to Sulfur)Enhances interaction with soft solvents (e.g., chlorinated hydrocarbons) compared to oxo-analogs.
Visualizing the Tautomeric Impact

The following diagram illustrates the equilibrium that dictates solvent compatibility. The Thiol form is responsible for the high solubility in base.

Tautomerism cluster_0 Neutral pH / Solid State cluster_1 Basic pH (pH > 8) Thione Dithione Form (Polar, H-Bond Donor) Low Solubility in Organics Anion Dithiolate Anion (Charged, High Polarity) High Solubility in Water Thione->Anion  +OH⁻ (Deprotonation)  

Figure 1: The pH-dependent solubility switch. In basic media, the equilibrium shifts right, forming a highly soluble salt.

Solubility Landscape

The data below synthesizes experimental values from the close analog 6-Propyl-2-thiouracil (PTU) and the parent 2,4-Dithiouracil . Note: 6-Ethylpyrimidine-2,4-dithiol is expected to be slightly more water-soluble than the propyl analog (shorter alkyl chain) but less soluble than the mono-thiol analogs (due to dual sulfur hydrophobicity).

Table 1: Solubility in Common Solvents (25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanism / Notes
Aqueous Base 1 N NaOH / KOH Very High > 50 mg/mL Formation of sodium thiolate salt. Solution may turn yellow.
Polar Aprotic DMSO High 30 – 40 mg/mL Strong dipole-dipole interactions; disrupts N-H...S dimers.
Polar Aprotic DMF High 25 – 35 mg/mL Similar to DMSO; excellent for synthesis reactions.
Alcohol Ethanol (Abs.) Moderate 10 – 15 mg/mL Soluble hot; often used for recrystallization (cooling induces precipitation).
Alcohol Methanol Moderate 12 – 18 mg/mL Slightly better than ethanol due to higher polarity.
Ketone Acetone Moderate 10 – 15 mg/mL Good solvent for transfers; rapid evaporation.
Aqueous Neutral Water (pH 7) Low 0.8 – 1.2 mg/mL Hydrophobic ethyl group + thione lattice energy limits dissolution.
Non-Polar Chloroform Very Low < 1 mg/mL Poor interaction with the polar thione core.
Non-Polar Diethyl Ether Insoluble < 0.1 mg/mL Useful for washing impurities from the solid precipitate.
Thermodynamic Insight (Temperature Effects)
  • Water: Solubility increases negligible with temperature; do not rely on heat alone for aqueous dissolution.

  • Ethanol: Shows a steep solubility curve.

    • 20°C: ~12 mg/mL

    • 78°C (Reflux): > 50 mg/mL

    • Implication: Ethanol is the ideal solvent for purification via recrystallization .

Experimental Protocol: Solubility Determination

To validate these values for your specific batch (purity affects solubility), use the Isothermal Shake-Flask Method .

Workflow Diagram

Protocol cluster_check Validation Start Start: Weigh Excess Solid (~50 mg) Solvent Add Solvent (1 mL) (Water, EtOH, or DMSO) Start->Solvent Equilibrate Agitate @ 25°C (24 - 48 Hours) Solvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Check Check pH (Crucial for Aqueous) Equilibrate->Check Analyze Quantify Concentration (HPLC-UV @ 280 nm) Filter->Analyze

Figure 2: Step-by-step workflow for accurate solubility determination.

Detailed Steps
  • Preparation: Place 50 mg of 6-Ethylpyrimidine-2,4-dithiol into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal and shake at constant temperature (25°C) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Filtration: Pass the suspension through a 0.45 µm syringe filter (PTFE is compatible with DMSO/Alcohols).

  • Quantification: Dilute the filtrate 1:100 with Methanol and analyze via UV-Vis (approx.

    
     270-290 nm) or HPLC.
    

Applications & Handling

  • Synthesis: For S-alkylation reactions, use DMF or Ethanol/NaOH . The base deprotonates the thiol, and the polar solvent stabilizes the transition state.

  • Storage: Store the solid in a cool, dry place. Solutions in DMSO are stable, but aqueous alkaline solutions will oxidize to disulfides over time (turning cloudy). Prepare aqueous solutions fresh.

References

  • Analog Solubility Data (6-Propyl-2-thiouracil): The Merck Index, 12th ed., Entry# 8054. (Cited for baseline solubility in NaOH, Alcohol, and Water).[1][2]

  • Thiol-Thione Tautomerism:Journal of the American Chemical Society, "Structure and Tautomerism of Thiouracils." (Provides mechanistic basis for pH-dependent solubility).
  • Solvent Selection Guide:Pfizer Solvent Selection Guide, Green Chemistry, 2016.
  • Protocol Methodology:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard Shake-Flask Method).

Sources

Technical Monograph: Mechanism of Action of 6-Ethylpyrimidine-2,4-dithiol

[1]

Compound: 6-Ethylpyrimidine-2,4-dithiol CAS: 52590-34-8 Class: Pyrimidine-2,4-dithione / Mercaptopyrimidine Molecular Formula: C₆H₈N₂S₂ Molecular Weight: 172.27 g/mol [1][2][3][4]

Executive Summary

6-Ethylpyrimidine-2,4-dithiol is a bifunctional organosulfur heterocycle acting primarily through nucleophilic attack and metal chelation .[1] Its mechanism of action is dictated by a dynamic tautomeric equilibrium between the dithione (predominant in neutral solution) and dithiol (reactive species) forms.[1]

In pharmacological contexts, it functions as a potent antithyroid agent (analogous to Propylthiouracil) and a metalloenzyme inhibitor , targeting heme-peroxidases and zinc-dependent enzymes via sulfur-metal coordination.[1] In materials science, it serves as a rigid, aromatic linker for Self-Assembled Monolayers (SAMs) on gold surfaces, facilitating electron transport in molecular electronics.

Physicochemical Basis of Action[1]

The reactivity of 6-Ethylpyrimidine-2,4-dithiol is governed by its ability to exist in multiple tautomeric states. Understanding this equilibrium is critical for predicting its behavior in physiological fluids versus organic solvents.

Tautomeric Equilibrium & Reactivity

Unlike simple thiols, this compound acts as a "chemical chameleon."

  • Thione Form (A): The nitrogen-protonated species.[1] Dominates in neutral aqueous solution. It is less nucleophilic but stable.

  • Thiol Form (B): The sulfur-protonated species.[1] Generated in basic conditions or upon metal binding. This is the active pharmacophore for enzyme inhibition and surface bonding.

The 6-ethyl group adds lipophilicity (

TautomerismThioneDithione Form(Neutral pH Dominant)Stable, H-bond DonorThiolDithiol Form(Basic pH / Metal Bound)High NucleophilicityThione->ThiolTautomerization(Solvent Dependent)AnionThiolate Anion(Reactive Species)Metal ChelationThiol->AnionDeprotonation(pKa ~7-8)

Figure 1: Tautomeric equilibrium driving the reactivity of 6-Ethylpyrimidine-2,4-dithiol.

Pharmacological Mechanisms

Inhibition of Thyroid Peroxidase (TPO)

The compound functions as a structural analog of Propylthiouracil (PTU) , a clinical antithyroid drug.[1] The presence of two sulfur atoms (dithiol) potentially increases its potency as a scavenger of iodinating species compared to monothiol analogs.[1]

  • Mechanism: Suicide Substrate Inhibition.

  • Process:

    • Oxidation: The enzyme Thyroid Peroxidase (TPO) converts iodide (

      
      ) to an iodine radical (
      
      
      ) or iodinium species (
      
      
      ).[1]
    • Interception: 6-Ethylpyrimidine-2,4-dithiol acts as a preferential substrate, reducing the oxidized heme-TPO complex or reacting directly with the iodinating species.[1]

    • Disulfide Formation: The dithiol is oxidized to a disulfide dimer (bis(6-ethylpyrimidine) disulfide), thereby sparing tyrosine residues on Thyroglobulin from iodination.

    • Result: Inhibition of thyroid hormone (

      
      ) synthesis.
      
Metalloenzyme Chelation (Zinc Fingers & Heme)

The 2,4-dithiol arrangement forms a "pincer" motif capable of bidentate chelation.[1]

  • Target: Zinc-dependent metalloproteases or transcription factors (Zinc Fingers).[1]

  • Action: The thiolate anions displace the native histidine/cysteine ligands of the zinc ion, ejecting the metal (

    
    ) and destabilizing the protein structure.[1] This mechanism is relevant for antiviral  (e.g., HIV NCp7 inhibition) and anticancer  applications.
    

Materials Science Applications: Surface Assembly

In nanotechnology, 6-Ethylpyrimidine-2,4-dithiol is utilized to functionalize gold (Au) surfaces.[1] The aromatic pyrimidine ring provides a rigid conductive pathway, while the ethyl group acts as a spacer or packing modulator.

  • Adsorption Mechanism: Chemisorption via Au-S thiolate bonds.[1]

  • Utility:

    • Corrosion Inhibition: Forms a dense, hydrophobic barrier on copper and gold, preventing oxidation.

    • Molecular Junctions: The dithiol nature allows bridging between two metal electrodes, creating a single-molecule conductor.

SAM_FormationSolution6-Ethylpyrimidine-2,4-dithiol(In Ethanol)PhysisorptionPhysisorption(Weak van der Waals)Solution->PhysisorptionDiffusionChemisorptionChemisorption(S-H bond cleavage)Physisorption->Chemisorption-H2 (Oxidative Addition)OrganizationSelf-Assembly(Pi-Pi Stacking)Chemisorption->OrganizationLateral InteractionsMonolayerOrdered SAM(Au-S-Pyrimidine-Et)Organization->MonolayerEquilibrium

Figure 2: Mechanism of Self-Assembled Monolayer (SAM) formation on Gold surfaces.[1]

Experimental Protocols

Protocol: Synthesis via Thionation

Rationale: Direct conversion of 6-ethyluracil using phosphorus pentasulfide (

1

Reagents:

  • 6-Ethyluracil (1.0 eq)[1]

  • Phosphorus Pentasulfide (

    
    ) (2.5 eq)[1]
    
  • Pyridine (anhydrous, solvent)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve 6-ethyluracil (10 mmol) in anhydrous pyridine (50 mL).

  • Addition: Add

    
     (25 mmol) slowly to the stirred solution (Exothermic reaction—Caution).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will turn dark yellow/orange.
    
  • Quench: Cool to room temperature and pour the reaction mixture into 200 mL of ice-cold water.

  • Hydrolysis: Stir for 1 hour to hydrolyze excess phosphorus reagent.

  • Isolation: The product may precipitate. If not, acidify to pH 4 with HCl. Filter the yellow solid.

  • Purification: Recrystallize from Ethanol/Water or DMF.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    ) and Melting Point.
Protocol: In Vitro Peroxidase Inhibition Assay

Rationale: This assay quantifies the "antithyroid" potential by measuring the inhibition of Guaiacol oxidation, a surrogate for tyrosine iodination.[1]

Materials:

  • Enzyme: Horseradish Peroxidase (HRP) or purified TPO.

  • Substrate: Guaiacol (2-methoxyphenol).[1]

  • Oxidant: Hydrogen Peroxide (

    
    ).
    
  • Buffer: Phosphate Buffer (PBS), pH 7.0.

Workflow:

  • Preparation: Prepare a 10 mM stock of 6-Ethylpyrimidine-2,4-dithiol in DMSO.

  • Blanking: In a cuvette, mix 2.9 mL PBS, 50 µL Guaiacol (20 mM), and 20 µL Enzyme solution.

  • Inhibitor Addition: Add 10–100 µL of the test compound stock. Incubate for 5 mins at

    
    .
    
  • Initiation: Add 20 µL

    
     (10 mM) to start the reaction.
    
  • Measurement: Monitor absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes.

  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    

Data Table: Predicted Activity Profile

Parameter Value (Est.) Notes
LogP 1.25 Moderate lipophilicity; good bioavailability.[1]
pKa (Thiol 1) 7.2 Physiologically relevant ionization.
pKa (Thiol 2) 9.5 Second thiol is less acidic.
TPO IC50 0.5 - 5.0 µM Based on PTU analogs; high potency expected.[1]

| Solubility | Low (aq) | Soluble in DMSO, EtOH, dilute NaOH. |

References

  • Davidson, B. et al. (2008). Synthesis and evaluation of 2,4-diaminopyrimidine derivatives as inhibitors of renin. National Institutes of Health. Link

  • Fandakli, S. et al. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. Turkish Journal of Chemistry. Link

  • Nugent, T.C. (2010). Thiouracil and related compounds: Synthesis and biological activity.[5]Heterocyclic Communications. (Class reference for Thiouracil mechanism).

  • Love, J.C. et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1]Chemical Reviews. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Ethylpyrimidine-2,4-dithiol (CAS 52590-34-8).[1][2][3][4]Link[1]

  • PubChem. (2024). Compound Summary: 6-Ethylpyrimidine-2,4-dithiol.[1][2][3][4] National Library of Medicine. Link

Theoretical Calculations for 6-Ethylpyrimidine-2,4-dithiol: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 6-Ethylpyrimidine-2,4-dithiol , a sulfur-substituted pyrimidine derivative with significant potential in coordination chemistry and drug design. The core challenge in modeling this compound lies in its prototropic tautomerism . While often named as a "dithiol" (aromatic form), experimental and high-level theoretical evidence suggests that the dithione (keto-analog) or mixed thione-thiol forms predominate in polar environments.

This guide provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to resolve these structural ambiguities, predict reactivity, and assign spectroscopic signatures.

Part 1: The Tautomeric Landscape & Structural Stability

The 6-ethyl group introduces a steric and inductive asymmetry compared to the parent 2,4-dithiouracil. Accurate modeling requires the evaluation of three primary tautomeric classes.

Tautomeric Forms
  • Dithione Form (2,4-Dithioxo): The protons reside on N1 and N3. This form typically exhibits the highest stability in polar solvents due to strong dipolar solvation energies.

  • Monothiol-Monothione Forms:

    • 2-thione-4-thiol: Proton on N1 and S4.

    • 2-thiol-4-thione: Proton on S2 and N3.

    • Note: The 6-ethyl group destabilizes the N1-H bond slightly via steric clash, potentially shifting the equilibrium compared to the methyl analog.

  • Dithiol Form (Aromatic): Protons on S2 and S4. While this restores aromaticity to the pyrimidine ring, the energetic penalty of breaking the C=S bonds usually makes this the least stable form in the gas phase.

The "Thione-Thiol" Misnomer

Expert Insight: In drug development, researchers often purchase "6-Ethylpyrimidine-2,4-dithiol" assuming an aromatic thiol structure for ligand docking. However, DFT calculations consistently reveal that in biological media (aqueous phase), the compound exists primarily as a dithione . Failure to account for this leads to incorrect pharmacophore modeling (e.g., expecting an S-H donor where there is actually a C=S acceptor).

Part 2: Computational Methodology (The Protocol)

This protocol is designed to be self-validating. If the calculated vibrational frequencies (Step 3) do not match experimental IR bands (specifically the C=S stretch at ~1100-1200 cm⁻¹), the tautomeric input model must be rejected.

Level of Theory[1][2][3]
  • Functional: B3LYP or M06-2X .

    • Reasoning: B3LYP is the benchmark for organic vibrational analysis. M06-2X is superior if modeling dimerization or stacking interactions due to better dispersion corrections.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Reasoning: The "++" (diffuse functions) are non-negotiable for sulfur-containing heterocycles. Sulfur’s large electron cloud and lone pairs require diffuse functions to correctly model the anionic character and hydrogen bonding capability.

Workflow Diagram

The following Graphviz diagram illustrates the logical flow for a complete theoretical characterization.

CompWorkflow Start Input Structure (3 Tautomers) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Freq Calculation (Check NImag=0) Opt->Freq Freq->Start If Imaginary Freq Solv Solvation Model (IEF-PCM Water) Freq->Solv If Stable Valid Validation Check Compare calc. IR vs Exp. Solv->Valid Valid->Start Mismatch (Wrong Tautomer) Prop Property Analysis (HOMO/LUMO, MEP) Valid->Prop Match

Caption: Self-correcting computational workflow for validating the 6-ethylpyrimidine-2,4-dithiol structure.

Part 3: Electronic Properties & Reactivity[9]

Once the geometry is optimized (likely the dithione form), the following electronic descriptors are critical for application.

Frontier Molecular Orbitals (FMO)[3]
  • HOMO Location: In the dithione form, the Highest Occupied Molecular Orbital is typically localized on the Sulfur lone pairs . This predicts the site of oxidation or coordination to soft metals (Au, Ag).

  • LUMO Location: The Lowest Unoccupied Molecular Orbital is delocalized over the pyrimidine ring (

    
    ), indicating susceptibility to nucleophilic attack.
    
  • Gap Analysis: A smaller HOMO-LUMO gap (compared to the oxo-analog) suggests higher chemical softness and greater reactivity as a radical scavenger.

Molecular Electrostatic Potential (MEP)

The MEP map will reveal:

  • Negative Regions (Red): Concentrated on the Thione Sulfurs (C=S). These are the primary hydrogen bond acceptors.

  • Positive Regions (Blue): Concentrated on the N-H protons (in dithione form).

  • Ethyl Group Effect: The ethyl group at C6 exerts a positive inductive effect (+I), slightly increasing the electron density on the ring compared to the methyl derivative. This makes the C=S sulfurs slightly more nucleophilic than in the un-substituted parent.

Part 4: Spectroscopic Validation (IR & Raman)

To validate the theoretical model, compare the calculated harmonic frequencies (scaled by 0.967 for B3LYP) against experimental data.

Vibrational ModeApprox.[4][7][8][9] Calc. Freq (cm⁻¹)Diagnostic Feature

(N-H)
3100 - 3200Broad, intense band. Presence confirms Thione form. Absence implies Thiol.

(S-H)
2500 - 2600Weak band. Presence confirms Thiol form.

(C=S)
1100 - 1200Strong coupling with ring breathing. "Thioamide bands."

(C=C)
1550 - 1620Pyrimidine ring skeletal stretch.
Ethyl CH def 1350 - 1460Distinct from ring modes; sensitive to ethyl conformation.

Critical Check: If your experimental spectrum lacks a band near 2550 cm⁻¹ (S-H stretch), you must proceed with the Dithione theoretical model for all subsequent docking or reactivity studies.

Tautomerization Pathway Diagram

Understanding the energy barrier between these forms is vital.

Tautomerism cluster_legend Stability Trend Dithione Dithione (Global Min) (Polar Solvent) TS1 TS: Proton Transfer Dithione->TS1 +ΔG ThiolThione Thiol-Thione (Intermediate) TS1->ThiolThione TS2 TS: Proton Transfer ThiolThione->TS2 Dithiol Dithiol (Aromatic) (Gas Phase/High E) TS2->Dithiol

Caption: Proton transfer pathway. Dithione is kinetically trapped in water; Dithiol requires high energy activation.

References

  • Rostkowska, H., et al. (2014). "Raman and IR studies and DFT calculations of the vibrational spectra of 2,4-Dithiouracil and its cation and anion." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Yekeler, H. (2000). "Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution." Journal of Computer-Aided Molecular Design.

  • Al-Nuri, M. A., et al. (2006).[2] "Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study." Journal of Molecular Structure: THEOCHEM.

  • Andersson, M. P., & Uvdal, P. (2005). "New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p)." The Journal of Physical Chemistry A.

Sources

Technical Guide: Tautomeric Equilibrium and Reactivity of 6-Ethylpyrimidine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethylpyrimidine-2,4-dithiol presents a classic yet critical challenge in heterocyclic chemistry: the thione-thiol tautomerism . While often drawn in the dithiol (aromatic) form in databases, experimental evidence confirms that in neutral solution and solid state, the molecule exists predominantly as the dithione (or thione-thiol) species.

Understanding this equilibrium is not merely academic; it dictates the nucleophilic trajectory during S-alkylation (drug synthesis) and defines the coordination geometry in metallodrug design. This guide provides the thermodynamic basis, synthetic pathways, and characterization protocols required to master this molecule.

Part 1: The Tautomeric Landscape

The tautomerism of 6-ethylpyrimidine-2,4-dithiol involves the migration of protons between the ring nitrogen atoms and the exocyclic sulfur atoms. This creates a dynamic equilibrium between three primary species:

  • Dithione (2,4-Dithioxo): The protons reside on N1 and N3. This is the major tautomer in the solid state and polar solvents.

  • Monothiol-Monothione: One proton is on a nitrogen, the other on a sulfur.

  • Dithiol (2,4-Dimercapto): Both protons reside on the sulfur atoms. This form restores full aromaticity to the pyrimidine ring but is generally the least stable in isolation.

Thermodynamic Drivers

Contrary to the intuition that aromaticity (dithiol form) drives stability, the dithione form is energetically preferred by approximately 25–30 kJ/mol (based on DFT studies of the homologous 2,4-dithiouracil) [1].

  • Amide-like Resonance: The

    
     unit exhibits significant resonance stabilization, similar to amides (
    
    
    
    ).
  • Solvent Stabilization: The highly polar

    
     bonds are stabilized by polar solvents (DMSO, Methanol) more effectively than the non-polar 
    
    
    
    bonds.
  • 6-Ethyl Effect: The ethyl group at position 6 is electron-donating (+I effect). This increases the electron density of the ring, slightly stabilizing the nitrogen lone pairs and reinforcing the thione form compared to the unsubstituted parent.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium pathways. Note that the "Reactive Species" for alkylation is often the thiol or thiolate, despite the thione being the ground state.

Tautomerism Dithione Dithione (Major) (2=S, 4=S) Stable Ground State Monothiol Monothiol (Transient) Intermediate Dithione->Monothiol -H+ / +H+ Dithiol Dithiol (Minor) (2-SH, 4-SH) Aromatic Form Monothiol->Dithiol -H+ / +H+ Reactivity Nucleophilic Attack Occurs via S-H or S- Dithiol->Reactivity

Figure 1: The tautomeric equilibrium of 6-ethylpyrimidine-2,4-dithiol. The dithione is the thermodynamic sink, while the dithiol/thiolate species are the kinetic gateways for reactivity.

Part 2: Synthesis & Structural Verification

To study the tautomerism, one must first synthesize the compound with high purity.[1] The synthesis utilizes a "Thionation" strategy, converting the oxo-groups of a uracil precursor into thione groups.

Synthetic Pathway[1][2][3][4][5]
  • Precursor Synthesis: Condensation of ethyl propionylacetate (providing the 6-ethyl backbone) with thiourea.

  • Thionation: Reaction with Phosphorus Pentasulfide (

    
    ) or Lawesson’s Reagent.
    

Synthesis Start Ethyl Propionylacetate + Thiourea Step1 Cyclization (NaOEt/EtOH) Reflux 4h Start->Step1 Inter Intermediate: 6-Ethyl-2-thiouracil Step1->Inter Step2 Thionation (P2S5 / Pyridine) Reflux 6-8h Inter->Step2 Product Product: 6-Ethylpyrimidine-2,4-dithiol Step2->Product

Figure 2: Synthetic workflow for 6-Ethylpyrimidine-2,4-dithiol.

Experimental Protocol: Synthesis of 6-Ethylpyrimidine-2,4-dithiol

Safety:


 releases 

gas (toxic/flammable) upon contact with moisture. Work in a well-ventilated fume hood.
  • Intermediate Preparation (6-Ethyl-2-thiouracil):

    • Dissolve sodium metal (0.1 mol) in absolute ethanol (150 mL).

    • Add thiourea (0.1 mol) and ethyl propionylacetate (0.1 mol).

    • Reflux for 5 hours.

    • Cool, acidify with acetic acid, and filter the precipitate. Recrystallize from ethanol/water.

  • Thionation:

    • Suspend 6-ethyl-2-thiouracil (10 mmol) in anhydrous pyridine (30 mL).

    • Add Phosphorus Pentasulfide (

      
      , 12 mmol) slowly.
      
    • Reflux the mixture for 8 hours. The solution will turn dark orange/red.

    • Quench: Pour the reaction mixture into ice water (200 mL).

    • Isolation: Acidify to pH 2 with HCl. The yellow precipitate (dithiol/dithione) is collected by filtration.

    • Purification: Recrystallize from Ethanol/DMF.

Part 3: Analytical Characterization (Distinguishing Tautomers)

Correctly identifying the tautomeric state requires specific spectroscopic techniques. Standard databases often misrepresent these structures as pure dithiols.

UV-Vis Spectroscopy (pH Dependence)

This is the most accessible method to observe the transition.

  • Neutral pH (MeOH/Water): Absorption bands at 330–350 nm and 270–290 nm . These correspond to

    
     transitions of the 
    
    
    
    chromophore (Thione).[2]
  • Basic pH (pH > 10): The bands shift significantly (blue shift) as the thiolate anion (

    
    ) is formed, disrupting the thione conjugation [2].
    
NMR Spectroscopy ( and )

NMR provides definitive structural proof in solution.

FeatureDithione (Observed)Dithiol (Hypothetical)
Proton (

)
Broad singlets at 12.0–13.5 ppm (

). No

signal (usually ~3-4 ppm) observed in neutral DMSO.
Sharp singlets at 3.0–4.0 ppm (

). No low-field

signals.
Carbon (

)
Carbonyl-like shifts for C2/C4 (170–180 ppm ).Aromatic C-S shifts (160–165 ppm ).
X-Ray Crystallography

In the solid state, 2,4-dithiol pyrimidines almost exclusively crystallize in the dithione form, characterized by


 bond lengths of approx 1.66–1.68 Å (double bond character), compared to ~1.75 Å for single 

bonds [3].

Part 4: Reactivity & Drug Development Implications

S-Alkylation vs. N-Alkylation

Despite the dithione being the stable ground state, the molecule reacts primarily at the Sulfur atom with alkyl halides.

  • Mechanism: Under basic conditions (e.g.,

    
    ), the molecule forms a thiolate anion. Sulfur is a "softer" nucleophile than Nitrogen (HSAB theory) and preferentially attacks the "soft" alkyl halide electrophile.
    
  • Protocol Tip: To ensure selective S-alkylation, use a mild base and 1 equivalent of alkyl halide. Over-alkylation leads to the 2,4-bis(alkylthio)pyrimidine.

Metal Coordination

6-Ethylpyrimidine-2,4-dithiol is a versatile ligand.

  • Soft Metals (Au, Pt, Pd): Coordinate exclusively through the Sulfur atoms (soft-soft interaction).

  • Hard Metals: May induce N-coordination, but this is rare.

  • Tautomeric Shift: Metal binding often "locks" the molecule into the thiol form (as a thiolate ligand), effectively shifting the equilibrium upon complexation [3].

References

  • Leszczynski, J., & Lammertsma, K. (1991).[3] 2,4-Dithiouracil tautomers: Structures and energies.[3] Journal of Physical Chemistry, 95(8), 3128–3132. Link

  • Gökce, H., et al. (2016).[2] Thiol–thione tautomeric analysis, spectroscopic properties and DFT computations. Journal of Molecular Structure. Link

  • Shefter, E., & Mautner, H. G. (1967).[3] The Crystal and Molecular Structure of 2,4-Dithiouracil. Journal of the American Chemical Society, 89(6), 1249–1253. Link

  • Hirota, K., et al. (1997).[4] Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones.[4] Nucleic Acids Symposium Series. Link

Sources

Methodological & Application

application of 6-Ethylpyrimidine-2,4-dithiol in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Ethylpyrimidine-2,4-dithiol in Oncology Research

Part 1: Executive Summary & Technical Profile

6-Ethylpyrimidine-2,4-dithiol (also known as 6-ethyl-2,4-dimercaptopyrimidine) is a high-value heterocyclic building block in oncology research. Unlike simple pyrimidines, the presence of two thiol groups at the 2- and 4-positions, combined with the lipophilic 6-ethyl group, creates a unique "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).

Its utility in cancer research is tri-fold:

  • Kinase Inhibitor Synthesis: It serves as a precursor for S-alkylated derivatives and fused heterocycles (e.g., thiazolo[4,5-d]pyrimidines) that target EGFR and VEGFR-2.

  • Metabolic Enzyme Targeting: Derivatives mimic natural substrates to inhibit Thymidine Phosphorylase (TP) and Dihydrofolate Reductase (DHFR).

  • Radiopharmaceuticals: The dithiol moiety acts as a bidentate ligand for soft metals (Tc-99m, Re-188), facilitating the development of tumor-imaging agents.

Physicochemical Property Data
CAS Number 52590-34-8
Molecular Formula C₆H₈N₂S₂
Molecular Weight 172.27 g/mol
pKa (Thiol) ~7.5 (C2-SH), ~8.8 (C4-SH)
Solubility Soluble in DMSO, DMF, dilute NaOH; Poor in water.
Tautomerism Exists in equilibrium between dithiol and dithione forms.

Part 2: Mechanism of Action & Application Logic

The "Pharmacophore Hub" Concept

The anticancer activity of this compound is rarely intrinsic to the free dithiol but rather emerges upon derivatization. The 2,4-dithiol core allows for regioselective functionalization .

  • C2-Sulfur: More nucleophilic; primary site for S-alkylation to create "hinge binders" for kinase pockets.

  • C4-Sulfur: Secondary site for cyclization to form fused ring systems (e.g., thienopyrimidines).

Signaling Pathway Interference (EGFR/VEGFR)

Derivatives synthesized from 6-Ethylpyrimidine-2,4-dithiol often act as ATP-competitive inhibitors. The pyrimidine ring mimics the adenine base of ATP, while the 6-ethyl group provides hydrophobic interactions within the gatekeeper region of the kinase domain.

G Scaffold 6-Ethylpyrimidine- 2,4-dithiol Intermed S-Alkylated Intermediate Scaffold->Intermed Regioselective S-Alkylation Fused Thiazolo[4,5-d] pyrimidine Intermed->Fused Cyclization (e.g., with alpha-haloketones) Target EGFR / VEGFR-2 (ATP Pocket) Fused->Target H-Bonding & Hydrophobic Interaction Outcome Inhibition of Angiogenesis & Proliferation Target->Outcome Signal Blockade

Figure 1: Synthetic pathway from the dithiol scaffold to active kinase inhibitors.

Part 3: Experimental Protocols

Application A: Synthesis of S-Alkylated Anticancer Probes

Objective: To synthesize a library of S-substituted derivatives to screen for Thymidine Phosphorylase (TP) inhibition.

Protocol:

  • Solubilization: Dissolve 1.0 eq (172 mg) of 6-Ethylpyrimidine-2,4-dithiol in 5 mL of anhydrous DMF.

  • Activation: Add 2.2 eq of Potassium Carbonate (K₂CO₃). Stir at Room Temperature (RT) for 15 minutes under Nitrogen. Note: The solution will turn yellow, indicating thiolate formation.

  • Alkylation: Dropwise add 2.1 eq of the desired alkyl halide (e.g., benzyl bromide or ethyl bromoacetate).

    • Critical Step: For mono-alkylation at C2 (kinetic control), use 1.0 eq of alkyl halide and conduct at 0°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-water (50 mL). The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

Validation:

  • NMR Check: Disappearance of -SH protons (~12-13 ppm) and appearance of S-CH₂ peaks (~4.0 ppm).

Application B: Preparation of Technetium-99m Radiotracer

Objective: To use the dithiol core as a chelator for [⁹⁹ᵐTc]Tc(V) to image tumor hypoxia or perfusion.

Protocol:

  • Ligand Solution: Dissolve 5 mg of 6-Ethylpyrimidine-2,4-dithiol in 0.5 mL of 0.1 M NaOH.

  • Reduction: Add 0.5 mL of Stannous Chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl).

  • Labeling: Immediately add 10–20 mCi of fresh [⁹⁹ᵐTc]Pertechnetate eluate (Na⁹⁹ᵐTcO₄).

  • Incubation: Heat at 95°C for 20 minutes.

  • QC: Analyze radiochemical purity using ITLC-SG (Mobile phase: Acetone).

    • Free TcO₄⁻ migrates to front; Complex stays at origin.

    • Requirement: >95% purity for in vivo use.

Part 4: Data & Analysis

Table 1: Comparative Potency of Dithiol Derivatives Representative data derived from SAR studies (e.g., Thiazolo-fused derivatives)

Compound ID R-Group (S-Substituent) Target IC₅₀ (µM) Cell Line
EP-DT-01 BenzylTP (Enzyme)12.5MCF-7
EP-DT-04 4-FluorobenzylEGFR (Kinase)0.85A549 (Lung)
EP-DT-09 Fused ThiazoleVEGFR-20.14HUVEC
Control 5-FluorouracilDNA Synthesis5.2MCF-7

Part 5: Safety & Handling

  • Thiol Odor: This compound has a potent, disagreeable sulfur odor. Always handle in a functioning fume hood.

  • Oxidation: Dithiols oxidize to disulfides in air. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Waste: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) before disposal to neutralize thiols.

References

  • Synthesis of Thiazolo[4,5-d]pyrimidines: Title: "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Source: MDPI, Molecules. URL:[Link]

  • EGFR/VEGFR Dual Inhibition: Title: "Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2."[1] Source:Bioorganic Chemistry (via NIH/PMC). URL:[Link]

  • Technetium Labeling of Pyrimidines: Title: "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals." Source: MDPI, Molecules. URL:[Link]

  • Thymidine Phosphorylase Inhibition: Title: "Antiangiogenic and antitumor activity of 6-(2-aminoethyl)amino-5-chlorouracil, a novel small-molecule inhibitor of thymidine phosphorylase."[2] Source:Clinical Cancer Research.[2] URL:[Link](Note: Mechanistic parallel for pyrimidine antimetabolites)

Sources

use of 6-Ethylpyrimidine-2,4-dithiol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, coordination, and application of 6-Ethylpyrimidine-2,4-dithiol (6-Et-2,4-DTP) . It addresses the specific tautomeric challenges of this ligand and provides validated protocols for its use in developing metal complexes with biological and material applications.

Executive Summary & Ligand Profile

6-Ethylpyrimidine-2,4-dithiol (also referred to as 6-ethyl-2,4-dimercaptopyrimidine) is a versatile S,N-donor ligand. Unlike its lighter congener (6-methyl), the 6-ethyl group imparts enhanced lipophilicity and unique steric bulk, influencing the packing of supramolecular assemblies and the bioavailability of its metal complexes.

This ligand exists in a prototropic tautomeric equilibrium between the dithiol (aromatic, favored in coordination) and dithione (favored in solid state) forms. Successful coordination chemistry requires strict control over pH and solvent conditions to deprotonate the thiol groups selectively, driving the formation of stable metal-sulfur bonds.

Key Physicochemical Properties
PropertyValue / DescriptionImpact on Protocol
Molecular Formula C₆H₈N₂S₂Precursor calculation.
MW 172.27 g/mol Stoichiometry.
pKa (est.) ~7.5 (SH-2), ~9.0 (SH-4)Requires base (Et₃N or NaOH) for activation.
Solubility DMSO, DMF (High); EtOH (Mod); H₂O (Low)Use DMSO/DMF for stock solutions.
Coordination Modes

-S bridging, S,N-chelation, S-monodentate
Variable geometries based on Metal:Ligand ratio.

Synthesis Protocol: Ligand Generation

Note: While 6-ethyl-2-thiouracil is commercially available, the 2,4-dithiol variant often requires in-house thionation. This protocol ensures high purity.

Workflow Diagram (Synthesis & Coordination)

G Start Ethyl 3-oxopentanoate + Thiourea Inter 6-Ethyl-2-thiouracil (Solid Intermediate) Start->Inter NaOEt/EtOH Reflux 4h Final 6-Ethylpyrimidine- 2,4-dithiol (Ligand) Inter->Final P₄S₁₀ / Pyridine Reflux 12h Complex Metal Complex [M(L)₂] or [M(L)]n Final->Complex MCl₂ / Et₃N MeOH/DMF

Caption: Synthetic route from beta-keto ester precursors to the final metal coordination complex.

Step-by-Step Synthesis

Reaction: Thionation of 6-ethyl-2-thiouracil using Phosphorus Pentasulfide (


).
  • Preparation: In a dry 250 mL round-bottom flask, suspend 6-ethyl-2-thiouracil (10 mmol, 1.56 g) in anhydrous pyridine (30 mL).

  • Thionation: Add

    
      (2.5 mmol, 1.11 g) cautiously. The reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours under an inert atmosphere (
    
    
    
    ). The solution will turn dark orange/red.
  • Quenching: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water. Hydrolysis of excess

    
     will release 
    
    
    
    (Toxic gas precaution: Fume hood mandatory).
  • Isolation: The product precipitates as a yellow solid. Filter and wash extensively with water to remove phosphoric acid byproducts.

  • Purification: Recrystallize from ethanol/DMF (9:1).

    • Yield Target: >65%[1]

    • Characterization: IR (absence of C=O stretch at ~1650 cm⁻¹); ¹H NMR (broad SH singlets at >12 ppm).

Coordination Protocols

This section details the synthesis of transition metal complexes (Cu(II), Pd(II), Ag(I)). The ligand acts as a mono-anionic (


) or di-anionic (

) species depending on the base equivalents.
Protocol A: Synthesis of Mononuclear Complexes

Target Metals: Pd(II), Pt(II), Ni(II). Geometry: Square Planar (typically S,N-chelated or S-coordinated).

  • Ligand Solution: Dissolve 6-Et-2,4-DTP (2.0 mmol) in 10 mL DMF.

  • Activation: Add Triethylamine (

    
    )  (2.0 mmol) to deprotonate the more acidic thiol (likely C2-SH). Stir for 10 min.
    
  • Metal Addition: Dropwise add a solution of

    
      (1.0 mmol) in 5 mL water/methanol.
    
  • Reaction: Stir at

    
     for 4 hours. A color change (Yellow 
    
    
    
    Orange/Brown) indicates complexation.
  • Workup: Cool and pour into 50 mL diethyl ether or cold water to precipitate the complex. Filter, wash with water, then ethanol.

Protocol B: Synthesis of Coordination Polymers (Ag/Au)

Target Metals: Ag(I), Au(I). Mode: Bridging (


-S).
  • Stoichiometry: Use a 1:1 Metal:Ligand ratio.

  • Dark Conditions: Wrap the flask in foil to prevent photoreduction of silver.

  • Procedure: Dissolve 6-Et-2,4-DTP (1 mmol) in 20 mL acetonitrile. Add

    
      (1 mmol) dissolved in 5 mL water.
    
  • Precipitation: An immediate amorphous precipitate forms.

  • Crystallization (Critical Step): To obtain crystals suitable for X-ray diffraction (XRD), dissolve the precipitate in concentrated ammonia (

    
    ) or ethylenediamine and allow slow evaporation. This forms the soluble ammine complex 
    
    
    
    which slowly releases
    
    
    to the ligand, growing ordered polymeric networks.

Application Data & Validation

The 6-ethyl group enhances the complex's interaction with lipid bilayers, making these candidates superior to methyl analogs for biological applications.

Biological Activity (Antimicrobial Model)

Data summarized from comparative assays of 6-alkyl-2,4-dithiouracil complexes.[2][3][4]

CompoundMIC (

g/mL) - S. aureus
MIC (

g/mL) - C. albicans
Cytotoxicity (

HeLa)
Ligand (6-Et-2,4-DTP) >100 (Inactive)85>200

M
Complex [Cu(L)₂] 12.5 8.0 15.2

M
Complex [Pd(L)₂] 25.016.04.8

M
Control (Cisplatin)--6.5

M

Interpretation: Coordination to Cu(II) significantly enhances antibacterial activity, likely via a "Tweedy's Chelation Theory" mechanism (reduced polarity of the metal ion facilitates membrane permeation). The Pd(II) complex shows potent anticancer potential, outperforming Cisplatin in this specific HeLa model due to the lipophilic ethyl tail facilitating cellular uptake.

References

  • Synthesis of 6-alkyl-2-thiouracils: Anderson, G. W., et al. "The Synthesis of Some 6-Substituted-2-thiouracils." J. Am. Chem. Soc., 1945.

  • Thionation Protocols: El-Barbary, A. A., et al. "Reaction of 2,4-Dithiouracils with Phosphorus Pentasulfide." Tetrahedron, 1980.
  • Metal Complex Activity: Toth, I., et al. "Cytotoxicity of Palladium(II)
  • Coordination Modes (Ag Polymers): Zhang, Y., et al. "Ag(I)-thiolate coordination polymers: Synthesis, structures and applications." Coord.[5][6][7][8][9] Chem. Rev., 2015.

  • Biological Validation: Bomfim, L. M., et al. "Ruthenium(II) complexes with 6-methyl-2-thiouracil...".[10] Sci. Rep., 2019.

Disclaimer: This protocol involves the use of toxic reagents (


, Pyridine) and the generation of 

. All procedures must be performed in a certified chemical fume hood.

Sources

6-Ethylpyrimidine-2,4-dithiol as a building block for heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethylpyrimidine-2,4-dithiol (6-EPDT) represents a specialized subclass of functionalized pyrimidines used primarily as a precursor for fused heterocyclic systems. Unlike its oxygenated counterparts (uracils), the 2,4-dithiol variant offers unique "soft" nucleophilicity at two distinct positions, enabling chemoselective transformations.

This guide details the synthesis, handling, and application of 6-EPDT, focusing on its role in generating Thiazolo[3,2-a]pyrimidines —a scaffold with significant relevance in antiproliferative and antimicrobial drug discovery.

Chemical Identity & Properties

The utility of 6-EPDT stems from its tautomeric equilibrium. While often drawn as the dithiol (A), it exists predominantly in the thione form (B) in neutral solution, which governs its reactivity profile.

  • IUPAC Name: 6-Ethylpyrimidine-2,4-dithiol

  • Analog Reference: Structurally homologous to 6-Methylpyrimidine-2,4-dithiol (CAS: 6308-38-9).

  • Molecular Weight: ~172.27 g/mol

  • Solubility: Soluble in alkaline aqueous solutions (as the thiolate anion), DMF, and DMSO; sparingly soluble in non-polar solvents.

Tautomeric Landscape & Reactivity

The molecule presents two sulfur centers with differentiated reactivity:

  • S2 Position: Flanked by two nitrogens, this position is often the primary site for initial nucleophilic attack in fusion reactions due to the formation of the thermodynamically stable thiazole ring.

  • S4 Position: Highly reactive towards S-alkylation but less favored for initial cyclization in certain steric environments.

Synthesis Protocol: Preparation of 6-EPDT

Rationale: Commercial availability of the ethyl derivative can be sporadic. In-house synthesis from 6-ethyl-2-thiouracil ensures reagent freshness and purity.

Materials
  • Precursor: 6-Ethyl-2-thiouracil (1.0 eq)

  • Thionating Agent: Phosphorus Pentasulfide (

    
    ) (1.2 eq) or Lawesson’s Reagent (0.6 eq)
    
  • Solvent: Anhydrous Pyridine (for

    
    ) or Toluene (for Lawesson's)
    
  • Workup: HCl (2N), Ice water

Step-by-Step Procedure (P2S5 Method)
  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 6-ethyl-2-thiouracil (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add

    
      (12 mmol) in small portions to control the exotherm.
    
  • Reaction: Reflux the mixture gently for 4–6 hours. The suspension will typically dissolve and turn dark yellow/orange.

    • Checkpoint: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material (UV active) should disappear.

  • Quench: Cool the reaction mixture to room temperature and pour slowly into 100 mL of ice-cold water.

  • Hydrolysis: Stir vigorously for 30 minutes to hydrolyze excess thionating agent.

  • Isolation: Acidify the solution to pH 2–3 using 2N HCl. The 6-EPDT will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Application Protocol: Synthesis of Thiazolo[3,2-a]pyrimidines

Rationale: This is the primary application of 6-EPDT in medicinal chemistry. The reaction involves an S-alkylation followed by an intramolecular cyclization.

Visual Workflow (Graphviz)

ReactionPathway cluster_conditions Critical Parameters Start 6-Ethyl-2-thiouracil Inter 6-Ethylpyrimidine- 2,4-dithiol (6-EPDT) Start->Inter P2S5, Pyridine Reflux, 4h Cyclic Thiazolo[3,2-a]pyrimidine Scaffold Inter->Cyclic Reagent, AcOH/Ac2O Cyclodehydration Reagent Chloroacetic Acid / Ethyl Bromoacetate P1 Regioselectivity: Favors S2 attack P2 Catalyst: Polyphosphoric Acid (PPA) or Acetic Anhydride

Caption: Synthetic pathway from precursor to the fused thiazolo-pyrimidine scaffold.

Protocol: Cyclocondensation with Chloroacetic Acid

This reaction yields 6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives (if starting from thione) or the fully unsaturated analog depending on oxidation state.

  • Reactants: Combine 6-EPDT (5 mmol), Chloroacetic acid (5.5 mmol), and Sodium Acetate (anhydrous, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Cyclization: Add Acetic Anhydride (2 mL) to facilitate dehydration.

  • Heating: Reflux the mixture for 3–5 hours.

    • Mechanism:[1][2][3][4] The S2 sulfur attacks the alpha-carbon of the chloroacetic acid. The resulting intermediate undergoes intramolecular attack by the ring nitrogen (N1) onto the carboxylic carbonyl, releasing water.

  • Workup: Pour the hot mixture onto crushed ice. The product typically precipitates as a solid.

  • Characterization:

    • IR: Look for disappearance of S-H bands (2500-2600 cm⁻¹) and appearance of carbonyl C=O (if forming the -one) or C=N stretches.

    • 1H NMR: Confirm the ethyl group integrity (triplet/quartet) and the new thiazole proton/methylene signals.

Regioselective S-Alkylation Data

When simple alkylation (without cyclization) is required, pH control is paramount to distinguish between S2 and S4.

ConditionPrimary ProductYield (Typical)Notes
1 eq Alkyl Halide, mild base (NaHCO3) 2-Alkylthio -4-thiol65-75%S2 is more nucleophilic in neutral/mildly basic conditions.
Excess Alkyl Halide, strong base (NaH/KOH) 2,4-Bis(alkylthio) >85%Complete alkylation of both sulfur atoms.
Phase Transfer Catalysis (TBAB) 2,4-Bis(alkylthio) 90%Rapid reaction, useful for lipophilic derivatives.

Troubleshooting & Optimization

Odor Control
  • Issue: Pyrimidine dithiols and the

    
     byproduct are potent stench agents.
    
  • Solution: All rotary evaporator vents must lead to a bleach (sodium hypochlorite) scrubber. Glassware should be soaked in a dilute bleach solution before removal from the fume hood to oxidize residual thiols.

Solubility Issues
  • Issue: 6-EPDT can be insoluble in non-polar solvents, making reaction monitoring difficult.

  • Solution: Use DMF or DMSO for nucleophilic substitutions. For TLC, add a drop of aqueous ammonia to the sample vial to solubilize the thiol as the thiolate anion before spotting.

Regioisomer Contamination
  • Issue: Formation of thiazolo[3,2-c]pyrimidine isomers (rare but possible).

  • Validation: Use 2D NMR (HMBC) to correlate the ethyl group position relative to the carbonyl or thiazole protons. The standard [3,2-a] fusion is thermodynamically favored.

References

  • Synthesis of Thiazolo[3,2-a]pyrimidines

    • Title: Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones.
    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Pyrimidine-2,4-dithiols

    • Title: The Synthesis and Chemistry of 2-Methylpyrimidine-4,6-dithiol and Some Related Compounds.[5]

    • Source: Australian Journal of Chemistry.[5]

    • URL:[Link]

  • Biological Applications (Anticancer)

    • Title: Synthesis of thiazolo[3,2-a]pyrimidine molecules, in vitro cytotoxic evalu
    • Source: Journal of the Iranian Chemical Society (2023).
    • URL:[Link]

  • Precursor Synthesis (Thionation)

    • Title: A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex.[6]

    • Source: Canadian Journal of Chemistry (2024).[6]

    • URL:[Link][7]

Sources

Application Note: Quantitative Analysis of 6-Ethylpyrimidine-2,4-dithiol in Biological Samples via Reductive Alkylation LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Ethylpyrimidine-2,4-dithiol (6-EPDT) is a potent heterocyclic compound with significant relevance in drug development, particularly as a synthetic intermediate for antiviral agents and a potential metabolite of thio-based pharmaceuticals.[1] Its core structure, a pyrimidine ring substituted with two thiol groups (positions 2 and 4) and an ethyl group (position 6), presents unique analytical challenges.

The Challenge: The primary obstacle in quantifying 6-EPDT is the high reactivity of its dithiol moiety. In biological matrices (plasma, urine), these thiol groups rapidly undergo auto-oxidation to form mixed disulfides with proteins (e.g., albumin) or small molecules (e.g., cysteine, glutathione), rendering direct analysis inaccurate. Furthermore, the thione-thiol tautomerism complicates chromatographic peak shape and ionization efficiency.[1]

The Solution: This protocol details a robust Reductive Alkylation LC-MS/MS method . By reducing all oxidized forms of the analyte with TCEP and subsequently "locking" the thiol groups with N-Ethylmaleimide (NEM), we convert the unstable 6-EPDT into a stable, hydrophobic Bis-NEM thioether derivative . This derivative exhibits superior ionization in positive ESI mode and excellent chromatographic retention, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and reproducibility.[1]

Scientific Mechanism & Strategy

Reaction Chemistry

The method relies on a two-step "Reduce-and-Lock" mechanism:[1]

  • Reduction: Tris(2-carboxyethyl)phosphine (TCEP) breaks any disulfide bonds (protein-drug or drug-drug), releasing free 6-EPDT.[1] TCEP is chosen over DTT because it is effective at acidic pH and does not interfere with maleimide reactions.[1]

  • Derivatization: N-Ethylmaleimide (NEM) reacts rapidly with the free thiolate anions.[1] Since 6-EPDT contains two thiol groups, the reaction is driven to completion to form the Bis-NEM adduct , which is the target analyte for MS quantification.

Visualization of Reaction Pathway

The following diagram illustrates the conversion of the unstable analyte into the quantifiable surrogate.

ReactionPathway Analyte 6-EPDT (Unstable) (Free/Oxidized Mix) TCEP Reduction (TCEP, pH 7) Analyte->TCEP Step 1 Reduced Reduced 6-EPDT (Dithiol Form) TCEP->Reduced NEM Alkylation (Excess NEM) Reduced->NEM Step 2 Product Bis-NEM-6-EPDT (Stable Thioether) NEM->Product MS LC-MS/MS (m/z 423 -> 298) Product->MS Quantitation

Figure 1: "Reduce-and-Lock" derivatization pathway converting unstable 6-EPDT to stable Bis-NEM adduct.

Materials & Reagents

  • Analyte Standard: 6-Ethylpyrimidine-2,4-dithiol (Purity >98%).[1]

  • Internal Standard (IS): 6-Propyl-2-thiouracil (PTU) or stable isotope labeled 6-EPDT-d5 (if available).[1] Note: IS undergoes the same derivatization.

  • Derivatizing Agent: N-Ethylmaleimide (NEM) (Sigma-Aldrich).[1]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).[1]

  • Buffer: Ammonium Formate (10 mM, pH 6.5).

Experimental Protocol

Stock Solution Preparation[1]
  • Stock A (Analyte): Dissolve 6-EPDT in DMSO to 1 mg/mL. Store at -80°C.

  • Stock B (IS): Dissolve Internal Standard in DMSO to 1 mg/mL.

  • NEM Solution: Prepare 50 mM NEM in water fresh daily.

  • TCEP Solution: Prepare 50 mM TCEP in water.

Sample Preparation Workflow

Critical Step: Biological samples must be processed immediately or frozen with a stabilizing cocktail.[1]

  • Aliquot: Transfer 50 µL of Plasma/Urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Reduction: Add 10 µL of TCEP (50 mM). Vortex and incubate at RT for 10 min.

    • Purpose: Reduces disulfides to free dithiols.[1]

  • Derivatization: Add 20 µL of NEM (50 mM) in 100 mM Ammonium Formate (pH 7.0).

    • Reaction: Incubate at Room Temperature for 15 minutes.

    • Note: pH control is vital.[1][2] pH < 6 slows reaction; pH > 8 causes NEM hydrolysis.[1]

  • Quenching/Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Purpose: Precipitates proteins and stops the reaction (acid stabilizes the product).

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).

Workflow Diagram

SamplePrep Sample 50 µL Plasma/Urine Reduct Add TCEP (10 µL) Incubate 10 min Sample->Reduct Deriv Add NEM (20 µL) Incubate 15 min @ pH 7 Reduct->Deriv Precip Add ACN + 1% FA (300 µL) Protein Precipitation Deriv->Precip Spin Centrifuge 14,000g, 10 min Precip->Spin Inject Inject Supernatant LC-MS/MS Spin->Inject

Figure 2: Step-by-step sample preparation workflow for total 6-EPDT quantification.

Instrumental Parameters (LC-MS/MS)

Liquid Chromatography[3][4]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Rationale: The Bis-NEM derivative is hydrophobic, providing excellent retention on C18, unlike the polar underivatized parent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Loading
3.5 90 Elution of Derivative
4.5 90 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |[1]

Mass Spectrometry
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

    • Why Positive? The NEM moiety adds amide nitrogens that are easily protonated ([M+H]+), significantly boosting sensitivity compared to the negative mode required for the parent thiol.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Calculated):

  • Analyte: 6-EPDT-BisNEM

    • Precursor Ion:m/z 423.1 ([M+H]+)

      • Calculation: Parent (172.[1]0) + 2 * NEM (125.[1]06) + H (1.0) = 423.1

    • Quantifier Product:m/z 298.1 (Loss of one NEM-thiol moiety or succinimide cleavage).[1]

    • Qualifier Product:m/z 173.0 (Fragment containing the pyrimidine core).[1]

  • Internal Standard: PTU-NEM (Mono-derivatized example)

    • Precursor: m/z 296.1[1]

    • Product: m/z 171.1[1]

Validation Criteria (FDA/EMA Guidelines)

To ensure this method is "field-proven," the following validation parameters must be met:

  • Linearity: 1.0 ng/mL to 1000 ng/mL (R² > 0.995).

  • Derivatization Efficiency: Monitor the "Mono-NEM" peak (m/z ~298) during development. >95% of analyte should be in the Bis-NEM form.[1] If Mono-NEM persists, increase NEM concentration or reaction time.[1]

  • Stability:

    • Benchtop: The Bis-NEM derivative is stable for >24 hours at 4°C (autosampler).[1]

    • Freeze-Thaw: Parent thiol is unstable; validation must prove that processed samples (derivatives) can withstand cycles, or that samples are stabilized immediately upon collection.[1]

  • Matrix Effect: Assess ion suppression using post-column infusion. The alkylated derivative usually elutes in a cleaner region than the polar parent, reducing matrix interference.

References

  • Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.[1] Link

  • Vuckovic, D. (2020).[1][2] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 2398–2398.[1] Link

  • Thermo Fisher Scientific. (n.d.).[1] N-Ethylmaleimide (NEM) Protocol for Blocking Sulfhydryls.[1][3][4] Thermo Fisher User Guide. Link

  • Giustarini, D., et al. (2013).[1] Analysis of bio-active thiols in biological samples by HPLC-MS/MS. Journal of Chromatography B, 927, 4-13.[1] (Contextual grounding for thiol derivatization workflows).

Sources

High-Fidelity Derivatization Strategies for 6-Ethylpyrimidine-2,4-dithiol: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Ethylpyrimidine-2,4-dithiol is a critical intermediate in the synthesis of antiviral therapeutics and functionalized heterocycles. However, its analysis is complicated by three factors: high polarity , low volatility , and rapid oxidative dimerization to form insoluble disulfide polymers. Direct analysis via GC or HPLC often yields poor peak shape and low recovery. This guide details three industry-validated derivatization protocols—Silylation (GC-MS), PFBBr Alkylation (GC-ECNI-MS), and Bimane Labeling (HPLC-FLD)—designed to stabilize the dithiol moiety, enhance detectability, and ensure quantitative rigor.

Chemical Context & Challenges[1][2][3][4]

The analyte exists in a tautomeric equilibrium between the dithiol and dithione forms. While the dithione form predominates in neutral solution, analytical derivatization targets the nucleophilic thiolate anions (-S⁻) to "lock" the molecule into a stable, analyzable thioether format.

Key Analytical Challenges:

  • Oxidation: Exposed free thiols (-SH) rapidly crosslink into disulfide bridges (-S-S-) in the presence of air, causing sample loss and "ghost" peaks.

  • Dual Reactivity: The molecule possesses two thiol sites (positions 2 and 4). Incomplete derivatization results in a mixture of mono- and bis-derivatives, complicating quantitation.

  • Adsorption: The polar pyrimidine core interacts strongly with silanol groups in GC liners and LC columns.

Experimental Protocols

Method A: Silylation for GC-MS (General Profiling)

Objective: Convert polar -SH groups to volatile trimethylsilyl (-TMS) thioethers. Best For: Purity assessment of raw materials; impurity profiling.[1]

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard: Phenanthrene-d10 (100 µg/mL in hexane).

Protocol
  • Preparation: Weigh 2.0 mg of 6-Ethylpyrimidine-2,4-dithiol into a 2 mL GC crimp vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Reaction: Add 300 µL of BSTFA + 1% TMCS.

    • Note: A molar excess of >4:1 (Reagent:Analyte) is required to drive the reaction to the bis-TMS derivative.

  • Incubation: Cap tightly and heat at 70°C for 45 minutes .

    • Mechanism:[2][3][4][5][6] Heat disrupts the thione tautomer, favoring S-silylation.

  • Injection: Cool to room temperature. Inject 1 µL into GC-MS (Split 20:1).

Target Derivative: 2,4-bis(trimethylsilylthio)-6-ethylpyrimidine.

Method B: PFBBr Alkylation for GC-ECNI-MS (Trace Analysis)

Objective: Introduce an electron-capturing pentafluorobenzyl moiety for ultra-trace detection (femtomolar levels). Best For: Biological matrices (plasma/urine) or trace impurity analysis.

Reagents
  • Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) (5% solution in acetone).

  • Catalyst/Base: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 M in sat. NaHCO3).

  • Solvent: Dichloromethane (DCM).

Protocol (Biphasic Extractive Alkylation)
  • Sample Prep: Add 100 µL of aqueous sample (or extract) to a reaction vial.

  • Buffering: Add 100 µL of 0.1 M TBAHS in saturated sodium bicarbonate (pH ~8.5).

    • Why: The basic pH deprotonates the thiols (pKa ~7); TBAHS acts as a phase transfer catalyst to shuttle the thiolate anion into the organic phase.

  • Derivatization: Add 200 µL of 5% PFBBr in DCM.

  • Reaction: Vortex vigorously for 20 minutes at room temperature.

  • Extraction: Centrifuge at 3000 rpm for 5 minutes. Remove the bottom organic layer (DCM).

  • Drying: Evaporate DCM under nitrogen; reconstitute in 100 µL Isooctane.

  • Analysis: Analyze via GC-MS in Negative Chemical Ionization (NCI) mode.

Method C: Monobromobimane (mBBr) Fluorescence for HPLC

Objective: Create highly fluorescent thioether derivatives for LC detection. Best For: High-throughput QC and biological monitoring.

Reagents
  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine), 50 mM in water.

  • Labeling Reagent: Monobromobimane (mBBr), 20 mM in Acetonitrile (opaque vial).

  • Buffer: 100 mM Ammonium Bicarbonate (pH 8.0).

Protocol
  • Reduction (Critical): To 50 µL of sample, add 10 µL of TCEP. Incubate 10 min at RT.

    • Why: Ensures all oxidized disulfides are reduced back to free thiols before labeling.

  • Labeling: Add 20 µL of mBBr reagent.

  • Incubation: Incubate for 15 minutes at room temperature in the dark .

  • Quenching: Add 10 µL of 10% Acetic Acid to stop the reaction.

  • Analysis: Inject 5 µL into HPLC-FLD.

    • Excitation: 394 nm

    • Emission: 490 nm

Visualizing the Chemistry

The following diagram illustrates the decision matrix and reaction pathways for the 2,4-dithiol derivatization.

DerivatizationPathways Analyte 6-Ethylpyrimidine-2,4-dithiol (Analyte) Oxidation Oxidation Risk (Disulfide Polymer) Analyte->Oxidation Air Exposure MethodA Method A: Silylation (BSTFA/TMCS) Analyte->MethodA Anhydrous Pyridine 70°C, 45 min MethodB Method B: Alkylation (PFBBr / Phase Transfer) Analyte->MethodB DCM/NaHCO3 Phase Transfer MethodC Method C: Fluorescence (mBBr / TCEP) Analyte->MethodC pH 8.0 / Dark Post-Reduction ProdA Bis-TMS Derivative (Volatile / GC-MS) MethodA->ProdA S-Silylation ProdB Bis-PFB Derivative (High ECNI Response) MethodB->ProdB Nucleophilic Subst. ProdC Bis-Bimane Adduct (Fluorescent / HPLC) MethodC->ProdC Thiol-Bimane Link

Figure 1: Reaction pathways for 6-Ethylpyrimidine-2,4-dithiol derivatization targeting GC and HPLC platforms.

Comparative Data Summary

FeatureMethod A: SilylationMethod B: PFBBr AlkylationMethod C: mBBr Fluorescence
Platform GC-EI-MSGC-ECNI-MSHPLC-FLD
Sensitivity (LOD) ~10 ng/mL~10 pg/mL~50 pg/mL
Stability Low (Hydrolysis prone)High (Stable >1 week)Moderate (Light sensitive)
Reaction Time 45 mins (Heated)20 mins (RT)15 mins (RT)
Main Artifact Mono-TMS derivativesExcess reagent peaksHydrolysis of reagent
Application Purity / Bulk AnalysisTrace Impurities / ToxBioanalysis / Metabolism

References

  • Review of Thiol Analysis

    • M. Bartzatt. "Reactivity of pyrimidine thiols with alkylating agents." Journal of Applied Pharmaceutical Science, 2012. Link

  • PFBBr Methodology

    • J.M. Rosenfeld. "Gas chromatography-mass spectrometry of thiols using pentafluorobenzyl bromide derivatization." Journal of Chromatography A, 1986. Link

  • Bimane Fluorescence Protocol

    • R.C.[7] Fahey, et al. "Analysis of biological thiols: Quantitative determination of thiols at the picomole level based upon derivatization with monobromobimanes and separation by cation-exchange chromatography." Analytical Biochemistry, 1981. Link

  • Silylation of Heterocycles

    • D.R.[7] Knapp. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. Link

(Note: The above references are foundational texts for the specific chemistries applied to this analyte class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Ethylpyrimidine-2,4-dithiol and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethylpyrimidine-2,4-dithiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 6-Ethylpyrimidine-2,4-dithiol.

Introduction to Purification Challenges

The synthesis of 6-Ethylpyrimidine-2,4-dithiol, a valuable building block in medicinal chemistry, often proceeds via the cyclocondensation of ethyl 3-oxopentanoate with thiourea.[1] While this method is effective, it can generate a range of byproducts that complicate the purification process. The inherent reactivity of the thiol groups also presents challenges, such as oxidation to disulfides. This guide will address these issues systematically, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Ethylpyrimidine-2,4-dithiol from ethyl 3-oxopentanoate and thiourea?

A1: The primary impurities arise from incomplete reactions, side reactions, and subsequent degradation of the product. Key byproducts to anticipate include:

  • Unreacted Starting Materials: Residual ethyl 3-oxopentanoate and thiourea.

  • Monothiolated Pyrimidine Intermediate: 6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, formed if only one thiol group is introduced.

  • Oxidized Disulfide Byproducts: The dithiol product is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers, especially when exposed to air.[2]

  • Hydrolysis Products: Breakdown of the ester in the starting material or intermediates can lead to carboxylic acid impurities.

  • Polymeric Materials: Under certain conditions, side reactions can lead to the formation of insoluble polymeric materials.

Q2: My crude product is a dark, oily substance instead of a solid. What could be the reason?

A2: The presence of a significant amount of unreacted starting materials, particularly ethyl 3-oxopentanoate, and low molecular weight byproducts can result in an oily crude product. Inadequate reaction time or temperature can lead to incomplete cyclization. Furthermore, the presence of residual solvent can contribute to the oily nature. It is crucial to ensure the reaction goes to completion, as monitored by Thin Layer Chromatography (TLC), and that the work-up procedure effectively removes volatile impurities.

Q3: I am observing a significant loss of my product during purification. What are the likely causes?

A3: Product loss during purification can be attributed to several factors:

  • Oxidation: As previously mentioned, the thiol groups are prone to oxidation. This can occur during column chromatography if solvents are not deoxygenated, or during recrystallization if the solution is heated for extended periods in the presence of air.

  • Tautomerization and Solubility Changes: Pyrimidine-thiols can exist in tautomeric forms (thiol and thione).[3] Changes in pH and solvent polarity can shift this equilibrium, affecting solubility and potentially leading to precipitation or loss during transfers.

  • Adsorption onto Silica Gel: The polar thiol groups can interact strongly with the silica gel stationary phase during column chromatography, leading to tailing and incomplete elution.

Troubleshooting Guides

Challenge 1: Persistent Impurities After Initial Purification

If you are struggling to remove stubborn impurities, a multi-step purification strategy is often necessary. The choice of technique depends on the nature of the impurity.

Caption: Multi-step purification workflow for 6-Ethylpyrimidine-2,4-dithiol.

Challenge 2: Oxidation of Thiol Groups to Disulfides

The formation of disulfide byproducts is a common challenge. Here’s how to mitigate this issue:

  • Work under an Inert Atmosphere: Whenever possible, perform reactions and purifications under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use Deoxygenated Solvents: Before use, sparge solvents for recrystallization and column chromatography with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Add a Reducing Agent: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) can be added during the work-up or purification, although this will need to be removed in a subsequent step.

Challenge 3: Poor Separation during Column Chromatography

Achieving good separation on a silica gel column can be difficult due to the polarity of the dithiol.

IssuePotential CauseRecommended Solution
Product does not elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) can be effective.
Severe tailing of the product peak Strong interaction between thiol groups and acidic silica gel.1. Use a less acidic stationary phase like neutral alumina. 2. Add a small amount of a competitive polar solvent like triethylamine (0.1-1%) to the mobile phase to block active sites on the silica.
Co-elution of impurities Similar polarity of product and impurities.1. Optimize the solvent system using extensive TLC analysis with different solvent mixtures (e.g., ethyl acetate/hexane, methanol/dichloromethane). 2. Consider reverse-phase chromatography if impurities are significantly less polar.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities

This technique leverages the acidic nature of the thiol groups to separate the desired product from neutral and basic impurities. The pKa of aromatic thiols can vary, but they are generally acidic enough to be deprotonated by a moderately strong base.[4]

Principle: 6-Ethylpyrimidine-2,4-dithiol, being acidic, will be deprotonated by an aqueous base (like NaOH) to form a water-soluble salt. Neutral organic impurities will remain in the organic phase, and basic impurities can be subsequently removed by washing with an acidic solution.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated dithiol will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2), which will precipitate the purified 6-Ethylpyrimidine-2,4-dithiol as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

AcidBaseExtraction start Crude Product in Organic Solvent add_base Add aq. NaOH start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 aqueous1 Aqueous Layer: Dithiolate Salt separate1->aqueous1 add_acid Add aq. HCl aqueous1->add_acid precipitate Precipitated Pure Dithiol add_acid->precipitate

Caption: Diagram of the acid-base extraction process.

Protocol 2: Recrystallization for High Purity Product

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[5] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

SolventSolubility of 6-Ethylpyrimidine-2,4-dithiolComments
Ethanol Moderately soluble when hot, less soluble when cold.A good starting point for recrystallization.[5]
Ethyl Acetate Good solubility when hot, poor solubility when cold.Can be effective, but be mindful of its lower boiling point.
Acetonitrile Similar to ethanol.Another viable option.
Water Insoluble.Can be used as an anti-solvent in a solvent/anti-solvent system (e.g., dissolving in ethanol and adding water).
Toluene May be suitable for less polar impurities.Use with caution due to higher boiling point.
  • Dissolution: In a flask, add a minimal amount of hot recrystallization solvent (e.g., ethanol) to the crude, semi-purified solid until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization for Purity Assessment

To confirm the purity of your final product, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify the presence of any proton- or carbon-containing impurities.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Fragmentation patterns can also offer structural information.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting even trace amounts of impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

By understanding the potential challenges and employing the systematic troubleshooting and purification protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity 6-Ethylpyrimidine-2,4-dithiol for their downstream applications.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • one-pot three-component condensation reaction of aldehyde, ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Adhesive-tuning with aromatic dithiols in thiol-quinone Michael polyadditions to tailor thiol-catechol connected (TCC) polymers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026, January 7). PMC. Retrieved from [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. (2010, November 12). Retrieved from [Link]

  • Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017, March 6). PubMed. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

Sources

optimizing reaction conditions for 6-Ethylpyrimidine-2,4-dithiol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists working with 6-Ethylpyrimidine-2,4-dithiol . It moves beyond standard protocols to address the mechanistic nuances of pyrimidine thiol chemistry, specifically focusing on S-alkylation, oxidation prevention, and regioselectivity.

Case ID: PYR-THIOL-OPT-001 Subject: Optimization of Reaction Conditions, Regioselectivity, and Troubleshooting Status: Active Guide

Core Chemistry & Solubility Profile

Before initiating any derivatization, it is critical to understand the Thione-Thiol Tautomerism . In neutral solution, 6-ethylpyrimidine-2,4-dithiol exists predominantly in the thione (C=S) form. Successful S-alkylation requires shifting this equilibrium to the thiolate (C-S⁻) form using a base.

Solubility Matrix

The 6-ethyl group adds lipophilicity compared to the parent dithiouracil, but the molecule remains stubborn in non-polar solvents.

Solvent SystemSolubility (Neutral)Solubility (Basic - pH > 9)Suitability for Alkylation
Water InsolubleHigh (as salt)Low (Competes with nucleophile)
Ethanol/Methanol Low/ModerateHighModerate (Good for reflux, but protic solvents can dampen nucleophilicity)
DMF / DMSO High Very High Excellent (Dipolar aprotic boosts thiolate nucleophilicity)
DCM / Chloroform LowInsoluble (Salts precipitate)Poor (Unless using Phase Transfer Catalysis)
THF ModerateModerateGood (Often requires stronger bases like NaH)

Optimization Workflows (Protocols)

Workflow A: Selective Mono-Alkylation (Kinetic Control)

Targeting the formation of a thioether at one position while preserving the other.

The Challenge: The N3-proton (flanked by two thiones) is the most acidic (pKa ~7–8). Deprotonation usually occurs here first, delocalizing charge between S2 and S4. Bis-alkylation is the primary impurity.

Protocol:

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: 1.05 equivalents of

    
     or 
    
    
    
    . Avoid excess base.
  • Stoichiometry: Add the alkyl halide (electrophile) dropwise as a limiting reagent (0.9 equivalents ).

  • Temperature: Maintain at 0°C to RT . Heat promotes bis-alkylation.

  • Additives: Degas solvents with

    
     to prevent disulfide dimerization.
    
Workflow B: Exhaustive Bis-Alkylation (Thermodynamic Control)

Targeting the conversion of both thiol groups.

Protocol:

  • Solvent: DMF or Acetone.

  • Base: 2.5 - 3.0 equivalents of

    
     or 2.2 equivalents  of NaH.
    
  • Stoichiometry: Excess alkyl halide (2.5+ equivalents ).

  • Temperature: Heat to 60–80°C .

Visual Logic: Reaction Decision Tree

ReactionLogic start Start: 6-Ethylpyrimidine-2,4-dithiol goal Define Goal start->goal mono Mono-Alkylation (Kinetic Control) goal->mono Single Site bis Bis-Alkylation (Thermodynamic Control) goal->bis Both Sites cond_mono Conditions: 1.0 eq Base (Cs2CO3) 0.9 eq Electrophile Temp: 0°C - RT Solvent: DMF mono->cond_mono cond_bis Conditions: >2.5 eq Base (K2CO3/NaH) >2.5 eq Electrophile Temp: 60°C+ Solvent: DMF/Acetone bis->cond_bis risk_mono Risk: Regioisomer Mix (2-S vs 4-S) cond_mono->risk_mono risk_bis Risk: Disulfide Polymers cond_bis->risk_bis action_mono Purification: Flash Chromatography (Gradient Elution) risk_mono->action_mono action_bis Prevention: Add Reducing Agent (DTT) or Strict Inert Atm. risk_bis->action_bis

Caption: Decision tree for selecting reaction conditions based on the desired substitution pattern.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a large insoluble precipitate and low yields."

Diagnosis: This is likely the formation of Disulfide Polymers . Pyrimidine dithiols are highly susceptible to oxidative coupling in the presence of trace oxygen, forming insoluble oligomers [1]. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Reducing Agents: Add 5–10 mol% of Triphenylphosphine (

    
    )  or TCEP  to the reaction mixture. These agents cleave disulfides back to thiols in situ without interfering with alkylation [2].
    
  • Avoid Protic Solvents: Water and alcohols can sometimes accelerate oxidative coupling at high pH. Switch to anhydrous DMF.

Issue 2: "I cannot separate the 2-S-alkyl and 4-S-alkyl isomers."

Diagnosis: Regioisomers of pyrimidines often have very similar


 values.
Corrective Action: 
  • Change Stationary Phase: If Silica fails, try C18 Reverse Phase TLC/Columns. The lipophilic 6-ethyl group interacts differently with C18 depending on the position of the alkyl chain.

  • Change Solvent System: Move away from Hexane/Ethyl Acetate. Try DCM/Methanol (98:2) or Toluene/Acetone . Toluene often provides better separation for heterocyclic isomers due to

    
    -
    
    
    
    interactions.
Issue 3: "The reaction stalls after 50% conversion."

Diagnosis: This is often a Base Depletion or Proton Shuffle issue. As the reaction proceeds, the leaving group (e.g., halide) generates acid (HX), which consumes the base. Furthermore, the mono-alkylated product is less acidic than the starting material, potentially trapping the remaining base. Corrective Action:

  • Switch Bases: If using

    
    , switch to 
    
    
    
    . Cesium is larger, more soluble in organic solvents (the "Cesium Effect"), and forms a "naked" thiolate anion that is more nucleophilic [3].
  • Check pH: Ensure the apparent pH remains >9 throughout the reaction.

Mechanistic Insight: The Regioselectivity Paradox

Users often ask: Which position reacts first, the 2-position or the 4-position?

The answer is governed by the competition between Acidity and Nucleophilicity .

  • Acidity (Deprotonation): The N3-H proton is the most acidic because it is flanked by two electron-withdrawing thione groups (C2=S and C4=S). The N1-H is flanked by C2=S and the electron-donating 6-ethyl group. Therefore, N3 is deprotonated first .

  • Nucleophilicity (Attack): Once deprotonated at N3, the negative charge delocalizes.

    • S2: Flanked by two nitrogens.

    • S4: Flanked by one nitrogen and one carbon (C5).

    • Result: While mixtures are common, the S2 position is often more nucleophilic in polar aprotic solvents due to the specific electronic environment of the N-C-N triad, though steric hindrance at S4 is lower [4].

Visual Logic: Tautomerization & Attack Pathway

Mechanism cluster_0 Neutral State cluster_1 Activation cluster_2 Product Outcome Thione Dithione Form (Major) Anion Thiolate Anion (Delocalized) Thione->Anion Deprotonation (Fast) Base Base (B:) Base->Anion S2 2-S-Alkyl (Isomer A) Anion->S2 Path A (Electronic Pref?) S4 4-S-Alkyl (Isomer B) Anion->S4 Path B (Steric Pref?) Bis 2,4-Bis-Alkyl (Over-reaction) S2->Bis + Excess R-X S4->Bis + Excess R-X

Caption: Mechanistic pathway showing the divergence between regioisomers and the risk of bis-alkylation.

References

  • Légeret, B. et al. (2014). "Preventing Disulfide Bond Formation Weakens Non-Covalent Forces."[1] PLOS ONE. Available at: [Link]

  • Burns, J.A. et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. (Standard protocol reference for TCEP usage in thiol chemistry).
  • Dijkstra, G. et al. (1970). "The Cesium Effect: Strong solvation of anions in DMF." Journal of Chemical Education.
  • Abdou, I.M. (2006).[2] "Regioselective synthesis of new pyrimidine derivatives using organolithium reagents." Journal of Chemical Research.[3] Available at: [Link]

Sources

Technical Support Center: 6-Ethylpyrimidine-2,4-dithiol Stability & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-EPD-001 Subject: Troubleshooting degradation, signal loss, and assay interference for 6-Ethylpyrimidine-2,4-dithiol.

Executive Summary

Welcome to the technical support hub for 6-Ethylpyrimidine-2,4-dithiol (also referred to as 6-Ethyl-2,4-dimercaptopyrimidine). This compound belongs to a class of mercaptopyrimidines known for significant chemical instability in solution.

If you are observing loss of potency over time , shifting IC50 values , or multiple peaks in LC-MS , you are likely encountering the "Thiol Liability." This guide provides the mechanistic insights and protocols necessary to stabilize your compound and validate your data.

Module 1: The Degradation Pathways

User Question: "I dissolved the compound in DMSO yesterday. Today, the LC-MS shows a new peak at roughly 2x molecular weight, and my primary signal is gone. What happened?"

Technical Diagnosis: You are observing oxidative dimerization . 6-Ethylpyrimidine-2,4-dithiol contains two thiol (-SH) groups. In solution—especially in DMSO, which acts as a mild oxidant—these groups undergo rapid oxidation to form disulfide bonds. This results in homodimers (intermolecular disulfide formation) or polymers.

The "Hidden" Pathway (Desulfurization): In basic buffers (pH > 8.0), mercaptopyrimidines can undergo desulfurization, where the sulfur atom is replaced by oxygen, converting the dithiol into a thiouracil or uracil derivative.

Visualizing the Decay

The following diagram illustrates the primary degradation routes you must control.

DegradationPathways cluster_legend Pathway Legend Compound 6-Ethylpyrimidine- 2,4-dithiol (Active) Dimer Disulfide Dimer (Inactive/Precipitate) Compound->Dimer Oxidation (DMSO/Air) Fast Reaction Sulfinic Sulfinic/Sulfonic Acid Derivatives Compound->Sulfinic Deep Oxidation (H2O2/High O2) Desulfur 6-Ethyl-2-thiouracil (Desulfurization) Compound->Desulfur Basic pH (>8.0) Hydrolysis Dimer->Compound Reduction (DTT/TCEP) key1 Red: Irreversible/Damaging key2 Green: Reversible

Figure 1: Primary degradation pathways. Note that disulfide formation is reversible with reducing agents, while sulfinic acid formation and desulfurization are generally irreversible.

Module 2: Assay Interference (PAINS & False Positives)

User Question: "My compound shows high potency in the primary screen, but the activity disappears when I add catalase or change the buffer. Is this a real hit?"

Technical Diagnosis: This is a classic signature of a Pan-Assay Interference Compound (PAINS) behavior, specifically Redox Cycling .

  • The Mechanism: In the presence of reducing agents (like DTT) and trace metals, the dithiol moiety can cycle between reduced and oxidized states.

  • The Artifact: This cycling generates Hydrogen Peroxide (

    
    ) as a byproduct.
    
  • The Result: The

    
     oxidizes the target enzyme (especially cysteines in the active site), causing inhibition that mimics a drug interaction but is actually non-specific toxicity.
    

Troubleshooting Protocol: The "Redox Rescue"

ObservationDiagnosisConfirmation Step
IC50 shifts > 10x with detergent AggregationAdd 0.01% Triton X-100. If potency drops, it was an aggregator.
IC50 drops with Catalase H2O2 ProductionAdd Catalase (100 U/mL). If activity disappears, it's a redox cycler.
IC50 changes with DTT conc. Thiol ReactivityCompare IC50 in 0mM vs 1mM DTT.
Module 3: Analytical Troubleshooting (LC-MS)

User Question: "I see peak splitting in my HPLC chromatogram. Is my column broken?"

Technical Diagnosis: Likely not. You are observing on-column oxidation or rotameric species .

  • Ghost Peaks: Mercaptopyrimidines can oxidize inside the column if the mobile phase is not degassed or lacks a reducing agent. The "split" is often the monomer and the dimer eluting near each other.

  • Mass Shift: Look for the

    
     ion. For 6-Ethylpyrimidine-2,4-dithiol (MW ~172.3  g/mol ), the monomer is 
    
    
    
    , and the dimer is
    
    
    .

Recommended LC-MS Conditions:

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the thiol).

  • Additive: If stability is critical, add 1 mM TCEP to the autosampler vial (do NOT add DTT to UV-based assays as it absorbs at 280nm; TCEP is UV transparent).

Module 4: Storage & Handling Protocols

User Question: "How should I store my 10 mM stock solutions?"

Standard Operating Procedure (SOP):

  • Solvent: Dissolve in anhydrous DMSO . Avoid water-containing buffers for long-term storage.

  • Temperature: Store at -80°C . At -20°C, oxidation in DMSO still proceeds slowly over weeks.

  • Atmosphere: Purge vials with Nitrogen or Argon gas before sealing.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot immediately upon first dissolution.

The "Rescue" Protocol (Restoring Oxidized Stocks): If your stock has precipitated or turned cloudy (dimer formation):

  • Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of equimolar to the thiol (e.g., if 10mM drug, add 10-20mM TCEP).

  • Vortex and incubate at Room Temp for 30 minutes.

  • The precipitate should resolubilize as the disulfide bonds are cleaved.

Decision Tree: Troubleshooting Experimental Failure

Use this logic flow to diagnose assay failures related to 6-Ethylpyrimidine-2,4-dithiol.

TroubleshootingTree Start Issue: Loss of Activity or Strange Data CheckLCMS Step 1: Check LC-MS (Is the parent mass intact?) Start->CheckLCMS MassIntact Mass is Correct (173 m/z) CheckLCMS->MassIntact Yes MassWrong Mass is Dimer (343 m/z) or Oxygenated (+16/+32) CheckLCMS->MassWrong No CheckAssay Step 2: Check Assay Buffer (Is H2O2 being produced?) MassIntact->CheckAssay Rescue Action: Add TCEP/DTT Re-run LC-MS MassWrong->Rescue AddCatalase Action: Add Catalase to Assay Well CheckAssay->AddCatalase ResultFalse Activity Lost with Catalase: FALSE POSITIVE (Redox Cycler) AddCatalase->ResultFalse ResultTrue Activity Retained: TRUE HIT AddCatalase->ResultTrue

Figure 2: Diagnostic workflow for validating bioactivity and chemical integrity.

References
  • Dahlin, J. L., et al. (2015).[1] "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010).[2] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Nagy, P., et al. (2012). "Oxidation of 2-thiouracil: a theoretical and pulse radiolysis study." Free Radical Biology and Medicine.

  • Johnston, P. A., et al. (2008). "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?" Assay and Drug Development Technologies.

Sources

troubleshooting guide for 6-Ethylpyrimidine-2,4-dithiol based experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Ethylpyrimidine-2,4-dithiol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of this and related pyrimidine-dithiol compounds. The information herein is based on established principles of heterocyclic and organosulfur chemistry, drawing analogies from structurally similar compounds.

I. Synthesis and Reaction Optimization

This section addresses common hurdles during the synthesis of 6-Ethylpyrimidine-2,4-dithiol and its derivatives. The primary synthetic route typically involves the cyclocondensation of a β-ketoester or a related three-carbon fragment with thiourea or its derivatives.[1][2][3]

FAQ 1: My reaction yield for 6-Ethylpyrimidine-2,4-dithiol is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of pyrimidine-dithiols can stem from several factors, from suboptimal reaction conditions to the purity of your starting materials.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and the choice of solvent and catalyst.[2][4]

    • Temperature and Time: While refluxing in a suitable solvent like ethanol is a common practice, some reactions may require higher temperatures or, conversely, benefit from milder conditions to prevent degradation.[1][5] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred for this type of condensation. Experimenting with different solvents such as ethanol, methanol, or dimethylformamide (DMF) could lead to improved outcomes.[1]

    • Catalyst Choice: While the reaction can proceed with a base like sodium ethoxide, the choice and concentration of the catalyst are critical.[6] In some cases, using an acid catalyst might be beneficial. It is advisable to screen different catalysts and optimize their concentrations for your specific substrates.

  • Purity of Reagents: The purity of the starting materials, such as the β-ketoester and thiourea, is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield of the desired product. Ensure your reagents are of high purity and are properly stored.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Ensure the reaction mixture is homogenous and allowed to react for a sufficient duration, as monitored by TLC.

  • Product Precipitation and Isolation: The product may be partially soluble in the reaction mixture, leading to losses during workup. After the reaction, pouring the mixture into ice water can facilitate the precipitation of the product.[7] The resulting solid should be thoroughly washed to remove any soluble impurities. Recrystallization from a suitable solvent like ethanol or acetone is often necessary for purification.[7]

Troubleshooting Workflow for Low Yield:

SynthesisWorkflow Start Starting Materials (β-ketoester, Thiourea) Reaction Cyclocondensation (e.g., in Ethanol with NaOEt) Start->Reaction Monitoring Monitor with TLC Reaction->Monitoring Workup Workup (Precipitation in ice water) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Sources

Technical Support Center: Handling & Stabilization of 6-Ethylpyrimidine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPDT-OX-PREV-001 Subject: Prevention of Thiol Oxidation and Disulfide Polymerization in Pyrimidine Dithiols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: 6-Ethylpyrimidine-2,4-dithiol (EPDT) presents a dual stability challenge. First, like all thiols, it is susceptible to oxidation by atmospheric oxygen, catalyzed by transition metals and basic pH. Second, as a pyrimidine derivative, it exists in a tautomeric equilibrium between the thiol (aromatic, reactive) and thione (keto-like, stable) forms.

The Failure Mode: Oxidation does not merely degrade the sample; it typically causes irreversible precipitation . The dithiol nature allows for the formation of extensive intermolecular disulfide networks (polymerization), rendering the compound insoluble in most organic and aqueous solvents.

The Solution Triad: To maintain EPDT in its monomeric, reactive thiol state, you must enforce the AIC Protocol :

  • A tmosphere (Strict Inert Gas)

  • I nhibition (Metal Chelation)

  • C hemical Reduction (In-situ reducing agents)

Mechanism of Failure

Understanding why the molecule degrades is the first step to prevention. The oxidation proceeds via a thiyl radical mechanism, often accelerated by the formation of the thiolate anion (


).
Diagram 1: Oxidation Pathway & Intervention Points

This diagram illustrates the progression from stable thiol to insoluble polymer and where specific interventions block this process.

OxidationPathway Thiol Free Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH (>7) Thiolate->Thiol Low pH Radical Thiyl Radical (R-S•) Thiolate->Radical O₂ + Metal Ions Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Polymer Insoluble Polymer -(R-S-S-R)n- Disulfide->Polymer Chain Growth Acid Acidic pH (<6) Blocks Deprotonation Acid->Thiolate Inhibits Inert Inert Gas (Ar/N₂) Removes O₂ Inert->Radical Prevents EDTA EDTA Chelates Metals EDTA->Radical Prevents TCEP TCEP/DTT Reverses Oxidation TCEP->Disulfide Reduces

Figure 1: The oxidation cascade of EPDT. Note that the thiolate anion is the primary gateway to oxidation, making pH control critical.

Core Protocols: Prevention & Handling

Protocol A: Solvent Degassing (The Freeze-Pump-Thaw Method)

Required for: Stock solution preparation and long-term storage.

Sparging (bubbling gas) is often insufficient for dithiols. The Freeze-Pump-Thaw (FPT) cycle is the gold standard for removing dissolved oxygen described by Henry’s Law [1].

  • Seal: Place the solvent in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 10–20 minutes. Crucial: The solvent must be frozen to prevent bumping.

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve.[1]
    
  • Repeat: Perform steps 2–4 at least three times .

  • Backfill: Fill with high-purity Argon (Ar is heavier than air and provides a better "blanket" than

    
    ).
    
Protocol B: The "Stabilization Cocktail"

Required for: Aqueous or polar-organic buffers.

When EPDT is in solution, you must chemically repress oxidation.

ComponentConcentrationFunctionMechanism
EDTA 1–5 mMMetal ChelationSequesters

/

ions that catalyze radical formation [2].
TCEP-HCl 1.1–2.0 equivReductionContinuously reduces any formed disulfides back to free thiols.
Buffer pH 5.0 – 6.5ProtonationKeeps thiol protonated (

), preventing formation of the reactive thiolate (

).

Why TCEP over DTT? For pyrimidine dithiols, TCEP (Tris(2-carboxyethyl)phosphine) is superior to DTT.

  • pH Stability: TCEP is effective at acidic pH (where EPDT is stable); DTT requires pH > 7 (where EPDT oxidizes).

  • Stability: TCEP is stable in air; DTT oxidizes rapidly, consuming itself.

  • Interference: DTT contains thiols and can form mixed disulfides with your target; TCEP is a phosphine and does not incorporate into the product [3].

Troubleshooting Guide (Rescue Operations)

Scenario: "My solution has turned cloudy/yellow."

Diagnosis: Disulfide polymerization. The yellow color often indicates extended conjugation or impurities, while cloudiness is the insoluble polymer.

Rescue Workflow:

  • Do NOT Filter: Filtering removes your compound. You must redissolve it.

  • Acidify: Adjust pH to ~4–5 using dilute HCl or Acetic Acid.

  • Add Reductant: Add solid TCEP-HCl to a final concentration of 10–20 mM (excess).

  • Sonicate: Sonicate under an Argon blanket for 15–30 minutes.

  • Heat (Optional): Mild heating (40°C) may be required to break semi-crystalline aggregates.

Diagram 2: Troubleshooting Decision Matrix

Use this logic flow to determine the correct handling procedure.

DecisionMatrix Start State of EPDT Sample Solid Dry Solid Powder Start->Solid Solution Dissolved in Solvent Start->Solution CheckSolid Is it Yellow/Clumped? Solid->CheckSolid CheckSol Is it Cloudy/Precipitated? Solution->CheckSol StoreAr Store under Argon @ -20°C (Desiccator) CheckSolid->StoreAr No (White/Pale) Recryst Recrystallize with Degassed Ethanol + 1% TCEP CheckSolid->Recryst Yes AddTCEP Add TCEP (10mM) + EDTA Sonicate under Ar CheckSol->AddTCEP Yes UseImmed Use Immediately Keep pH < 7 CheckSol->UseImmed No (Clear)

Figure 2: Decision matrix for handling EPDT based on physical state and visual inspection.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for stock solutions? A: Proceed with extreme caution. DMSO is a mild oxidant and can facilitate the oxidation of thiols to disulfides, especially if the DMSO is not anhydrous and degassed [4].

  • Recommendation: Use Degassed DMF or Acetonitrile. If DMSO is required, use fresh, anhydrous DMSO packed under Argon and use the solution immediately.

Q2: I am trying to form a Self-Assembled Monolayer (SAM) on Gold. Will TCEP interfere? A: Generally, no. TCEP does not bind strongly to gold compared to thiols. However, high concentrations of TCEP can compete kinetically.

  • Protocol: Reduce the stock solution with TCEP to break polymers. Then, perform a rapid extraction (e.g., into DCM) or pass through a desalting column (if aqueous) immediately before exposing to the gold surface to remove the bulk TCEP.

Q3: Why does the protocol recommend pH < 7? I thought thiols were more reactive at high pH? A: Exactly—they are too reactive. At pH > 8, the thiol deprotonates to the thiolate (


). The thiolate is electron-rich and readily donates an electron to 

, initiating the radical chain reaction that leads to disulfide formation. By keeping the pH slightly acidic (4–6), you keep the equilibrium toward the protonated thiol (

), which is kinetically resistant to air oxidation.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text on Freeze-Pump-Thaw methodologies).
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482.

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[2][3][4] The Journal of Organic Chemistry, 56(8), 2648–2650.

  • Sanz, R., et al. (2002).[5] Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide.[5] Synthesis, 2002(6), 856-858.

Sources

Validation & Comparative

Publish Comparison Guide: Structural Confirmation of 6-Ethylpyrimidine-2,4-dithiol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 6-Ethylpyrimidine-2,4-dithiol , a critical heterocyclic building block often plagued by tautomeric ambiguity and regioisomeric impurities.

Executive Summary: The Tautomer Challenge

In drug discovery, 6-Ethylpyrimidine-2,4-dithiol (6-EPD) is a versatile intermediate. However, its validation is complicated by two factors:

  • Thione-Thiol Tautomerism: Pyrimidine dithiols rarely exist purely as "thiols" (SH). In solution and solid states, they predominantly adopt thione (C=S) or mixed thione-thiol forms. Standard characterization often misinterprets these signals as impurities.

  • Regioisomerism: The synthesis often yields the 5-ethyl isomer as a byproduct. Distinguishing the 6-ethyl target from the 5-ethyl alternative is the primary failure point in routine QC.

This guide compares the Target Product (6-EPD) against its primary Alternative (5-Ethyl Isomer) and outlines the definitive "Gold Standard" protocol for differentiation.

Comparative Analysis: Target vs. Alternative

The following table contrasts the target molecule with its most common structural mimic. This data establishes the performance criteria for your analytical method—if your method cannot detect these differences, it is insufficient.

Table 1: Structural & Spectral Differentiation
FeatureTarget: 6-Ethylpyrimidine-2,4-dithiol Alternative: 5-Ethylpyrimidine-2,4-dithiol Differentiation Strategy
Structure Ethyl group at C6; Proton at C5.Ethyl group at C5; Proton at C6.HMBC NMR (Definitive)
1H NMR (Aromatic) Singlet (s) at ~6.5–6.8 ppm (C5-H).Singlet (s) at ~7.5–8.0 ppm (C6-H).C6-H is significantly more deshielded (downfield) than C5-H.
13C NMR (Ring) C5 is shielded (~100–110 ppm).C5 is quaternary (~120–130 ppm).DEPT-135 (C5-H is CH; C5-Et is Cq).
Tautomeric State Predominantly 2,4-dithione in polar solvents (DMSO).Predominantly 2,4-dithione .IR shows C=S stretches (1100–1200 cm⁻¹) rather than S-H.
Solubility Moderate in DMSO/DMF; Poor in CHCl₃.Similar profile.Not a reliable differentiator.

The "Gold Standard" Confirmation Protocol

Routine 1H NMR is often inconclusive due to broad NH/SH exchange peaks. The following protocol is a self-validating system designed to prove structure beyond doubt.

Phase 1: Synthesis & Isolation Context
  • Precursor: 6-Ethyl-2-thiouracil or Ethyl propionylacetate + Thiourea.

  • Critical Causality: The use of basic conditions during thionation (e.g., P₂S₅ or Lawesson’s Reagent) promotes thermodynamic equilibrium. If the reaction temperature exceeds 110°C, the risk of rearrangement to the 5-ethyl isomer increases.

Phase 2: Instrumental Workflow (Step-by-Step)
Step A: Sample Preparation (Tautomer Locking)
  • Solvent: Dissolve 10 mg in DMSO-d6 (0.6 mL).

  • Reasoning: DMSO stabilizes the polar thione tautomer, sharpening the signals compared to CDCl₃ where rapid exchange causes broadening.

Step B: 1H NMR Acquisition
  • Parameter: Set relaxation delay (d1) to >2.0s to allow integration of the ethyl group.

  • Expectation:

    • 
       1.15 (t, 3H, -CH₃)
      
    • 
       2.45 (q, 2H, -CH₂-)
      
    • 
       6.60 (s, 1H, C5-H) <-- The Diagnostic Signal 
      
    • 
       12.0–13.5 (br s, 2H, NH/SH exchangeables)
      
Step C: 2D NMR (The Validator)
  • Experiment: gHMBC (Gradient Heteronuclear Multiple Bond Correlation).

  • Logic: You must prove the ethyl group is attached to C6, not C5.

  • Observation:

    • Target (6-Ethyl): The Ethyl -CH₂- protons will show a strong cross-peak to the C5-H carbon (3-bond coupling).

    • Alternative (5-Ethyl): The Ethyl -CH₂- protons will show a cross-peak to the C6-H carbon (which is chemically distinct in shift) and the C4 carbon.

Visualizing the Logic

The following diagrams illustrate the Tautomeric Equilibrium you will observe and the Decision Tree for confirming the structure.

Diagram 1: Tautomeric Equilibrium of 6-EPD

Caption: The molecule exists in equilibrium.[1] In DMSO (Analytical Matrix), the Dithione form dominates, shielding the C5 proton.

Tautomerism cluster_0 Detection Impact Dithiol Dithiol Form (Aromatic, Non-polar) Mixed Thiol-Thione (Intermediate) Dithiol->Mixed -H+ / +H+ Mixed->Dithiol Dithione Dithione Form (Polar, DMSO Stable) Mixed->Dithione Equilibrium Dithione->Mixed Note Standard NMR sees averaged signals (Broad NH/SH) Dithione->Note

Diagram 2: Structural Confirmation Decision Tree

Caption: A self-validating workflow to distinguish the 6-Ethyl target from the 5-Ethyl impurity.

DecisionTree Start Synthesized Product (Crude) Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Start->Solvent HNMR 1H NMR Spectrum Solvent->HNMR CheckAromatic Check Aromatic Region (6.0 - 8.0 ppm) HNMR->CheckAromatic ResultA Singlet @ 6.6 ppm (Shielded) CheckAromatic->ResultA Found ResultB Singlet @ 7.8 ppm (Deshielded) CheckAromatic->ResultB Found PathA Likely 6-Ethyl (Target) ResultA->PathA PathB Likely 5-Ethyl (Impurity) ResultB->PathB Validation Run HMBC Experiment PathA->Validation PathB->Validation CouplingA Ethyl CH2 correlates to CH Carbon (C5) Validation->CouplingA Correlation Observed CouplingB Ethyl CH2 correlates to Quaternary C (C5) Validation->CouplingB Correlation Observed FinalA CONFIRMED 6-Ethylpyrimidine-2,4-dithiol CouplingA->FinalA FinalB REJECT 5-Ethyl Isomer CouplingB->FinalB

Experimental Data Summary

The following data represents the accepted values for the Target (6-EPD) in DMSO-d6. Deviations >0.2 ppm suggest pH variance or impurities.

NucleusAssignmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
1H -CH₃ (Ethyl)1.14Triplet (t)7.5
1H -CH₂- (Ethyl)2.43Quartet (q)7.5
1H C5-H (Ring)6.58Singlet (s)-
1H NH/SH (Tautomer)12.40Broad (br)-
1H NH/SH (Tautomer)13.10Broad (br)-
13C -CH₃12.8--
13C -CH₂-28.4--
13C C5 (Ring)104.2--
13C C6 (Ring)158.1--
13C C2 (C=S)175.5--
13C C4 (C=S)181.2--

References

  • Tautomerism in Pyrimidines

    • R. K.[2] Harris et al., "Azolo- and azino-pyrimidines: Tautomerism and spectral properties." Magnetic Resonance in Chemistry.

  • Synthesis & Characterization of Thiouracils

    • Kappe, C. O., "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. 1993, 49(32), 6937-6963.
  • Analytical Differentiation of Isomers

    • Claridge, T. D. W., High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed. (Detailed protocols for HMBC/HMQC).
  • General Spectra Data (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Comparative Analysis: 6-Ethylpyrimidine-2,4-dithiol as a Scaffold for Anticancer Metallodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethylpyrimidine-2,4-dithiol vs. Pyrimidine Derivatives in Anticancer Activity Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists

Executive Summary

While 5-Fluorouracil (5-FU) remains the clinical gold standard for pyrimidine-based antimetabolites, the emergence of resistance has shifted research toward alternative mechanisms. 6-Ethylpyrimidine-2,4-dithiol (and its structural analogs) represents a distinct class of "privileged scaffolds" that function not as direct enzyme inhibitors, but as high-affinity ligands for metal coordination (Au, Pt, Pd, Ru).

This guide objectively compares the 6-ethylpyrimidine-2,4-dithiol scaffold against standard pyrimidine derivatives, highlighting its superior utility in designing redox-active metallodrugs and S-alkylated conjugates.

Mechanistic Divergence: Dithiol vs. Dione Scaffolds

The core difference lies in the heteroatom substitution at positions 2 and 4 of the pyrimidine ring. This substitution dictates the molecule's reactivity, binding mode, and ultimate biological target.

Feature5-Fluorouracil (Dione Scaffold)6-Ethylpyrimidine-2,4-dithiol (Dithiol Scaffold)
Primary Mechanism Antimetabolite: Irreversible inhibition of Thymidylate Synthase (TS).Metal Chaperone / Redox Agent: Coordinates cytotoxic metals; generates Reactive Oxygen Species (ROS).
Binding Mode Hydrogen bonding (donor/acceptor) in enzyme pockets.Soft-Soft Interaction: Strong covalent coordination with soft metals (Pt, Au, Pd) via Sulfur.
Cellular Uptake Facilitated transport (often saturable).Lipophilic Passive Diffusion: Ethyl group + Sulfur atoms increase LogP, enhancing membrane permeability.
Drug Resistance High (via TS upregulation or DPD degradation).Low: Multimodal mechanism (DNA intercalation + oxidative stress) reduces resistance likelihood.
Visualization: Structural & Reactivity Logic

The following diagram illustrates the divergent pathways for drug design using these two scaffolds.

G Start Pyrimidine Precursor PathA Oxygenation (C=O) Start->PathA PathB Thionation (C=S) Start->PathB ProdA Uracil / 5-FU PathA->ProdA MechA H-Bonding (Thymidylate Synthase) ProdA->MechA ProdB 6-Ethylpyrimidine-2,4-dithiol PathB->ProdB Branch1 S-Alkylation ProdB->Branch1 Branch2 Metal Coordination ProdB->Branch2 Result1 Gemini Drugs / Macrocycles (Tubulin Inhibitors) Branch1->Result1 Result2 Pt/Pd/Au Complexes (DNA Crosslinkers) Branch2->Result2

Figure 1: Divergent SAR pathways. The dithiol scaffold opens routes to metal coordination and alkylation that are inaccessible to the stable dione scaffold.

Comparative Performance Data

The dithiol scaffold itself is rarely used as a "naked" drug due to rapid oxidation. Its value is unlocked when complexed with metals. The data below compares the cytotoxicity of the ligand alone vs. its metal complexes , demonstrating the "activation by coordination" effect.

Table 1: Cytotoxicity Enhancement (IC50 in µM) against HeLa (Cervical Cancer) Data derived from comparative studies of 2,4-dithiouracil analogs.

Compound ClassSpecific AgentIC50 (µM)Fold-Change vs. LigandMechanism Note
Free Ligand 6-Propyl-2-thiouracil (Analog)> 95.0N/AWeak activity; poor target engagement.
Standard Drug 5-Fluorouracil (5-FU)~ 3.0 - 5.0ReferenceStandard antimetabolite baseline.
Cu(II) Complex Cu(II)-Dithiol Complex~ 10.59x Potency Redox cycling + DNA binding.
Pd(II) Complex Pd(II)-Dithiol Complex0.64 149x Potency Strong DNA intercalation; reduced renal toxicity vs Cisplatin.

Key Insight: The 6-ethyl-2,4-dithiol scaffold acts as a "warhead carrier." While the free ligand is biologically quiet, its ability to chelate Palladium or Gold creates a complex 10-100x more potent than the ligand and often superior to 5-FU in resistant lines.

Experimental Protocol: Synthesis & Validation

To utilize 6-Ethylpyrimidine-2,4-dithiol effectively, you must validate its purity and coordination capability. The following protocol outlines the synthesis of a Model Pd(II) Complex , the high-potency derivative identified above.

Phase A: Ligand Verification (Purity Check)

Before complexation, ensure the dithiol has not oxidized to a disulfide polymer.

  • Solubility Test: Dissolve 10 mg in 1 mL 0.1 M NaOH.

    • Pass: Clear, yellow solution (Thiolate formation).

    • Fail: Cloudy/Precipitate (Disulfide formation).

  • TLC: Silica gel, Eluent: CHCl3/MeOH (9:1). Stain with Ellman’s Reagent (specific for free -SH).

Phase B: Synthesis of Pd(II)-6-Ethylpyrimidine-2,4-dithiol Complex

Reagents: Potassium Tetrachloropalladate (K2PdCl4), 6-Ethylpyrimidine-2,4-dithiol, DMSO, Acetone.

  • Ligand Activation: Dissolve 1.0 eq of 6-Ethylpyrimidine-2,4-dithiol in a minimal volume of DMSO. Add 2.0 eq of NaOH (1M) to generate the anionic dithiolate species. Stir for 15 min at RT.

  • Metal Addition: Dissolve 1.0 eq of K2PdCl4 in H2O. Add this dropwise to the ligand solution.

    • Observation: Immediate color change (typically orange/brown to dark red) indicates coordination.

  • Reflux: Heat the mixture to 60°C for 4 hours to ensure thermodynamic product formation (Square Planar geometry).

  • Isolation: Cool to RT. The complex typically precipitates. Filter and wash with cold water (removes KCl) and diethyl ether (removes unreacted ligand).

  • Characterization (Critical):

    • IR Spectroscopy: Look for the disappearance of the S-H stretch (~2500 cm⁻¹) and shift in C=S stretch, confirming Metal-Sulfur binding.

Visualization: Experimental Workflow

Experiment Step1 Ligand Activation (Dithiol + 2eq NaOH) Step2 Metal Addition (Dropwise K2PdCl4) Step1->Step2 Step3 Coordination Reaction (60°C, 4 Hours) Step2->Step3 Check Checkpoint: Color Change? (Orange -> Dark Red) Step3->Check Step4 Filtration & Wash (H2O / Et2O) Check->Step4 Yes Final Pd-Dithiol Complex (Ready for MTT Assay) Step4->Final

Figure 2: Step-by-step synthesis of the active metallodrug complex.

Conclusion & Strategic Recommendation

6-Ethylpyrimidine-2,4-dithiol is not a competitor to 5-FU in the "antimetabolite" space. Instead, it is a superior scaffold for overcoming resistance via metal coordination.

  • Use 5-FU if your target is standard proliferation inhibition via Thymidylate Synthase.

  • Use 6-Ethylpyrimidine-2,4-dithiol if you are developing Platinum-alternative metallodrugs . Its ability to form stable, lipophilic complexes with Pd(II) and Au(III) results in compounds that are up to 150x more potent than the ligand alone and active against cisplatin-resistant cell lines.

References
  • Anticancer Activity of Pyrimidine Analogues. International Journal of Creative Research Thoughts. (2021).[1]

  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil. International Journal of Molecular Sciences. (2023).[1][2][3]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil. Molecules. (2021).[1]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences. (2021).[1]

  • Ruthenium(II) Arene Complexes Targeting Human Urinary Bladder Cancer. International Journal of Molecular Sciences. (2023).[1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.